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  • Product: Atrolactic acid hemihydrate
  • CAS: 75378-83-5

Core Science & Biosynthesis

Foundational

Atrolactic Acid Hemihydrate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the need for robust, high-purity chiral building blocks in early-stage drug discovery. Atrolactic acid hemihydrate (DL-2-Hydroxy-2-phenylpropano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for robust, high-purity chiral building blocks in early-stage drug discovery. Atrolactic acid hemihydrate (DL-2-Hydroxy-2-phenylpropanoic acid hemihydrate) stands out as a critical intermediate. Its unique bifunctional structure—featuring both a hydroxyl and a carboxyl group on a tertiary benzylic carbon—makes it an indispensable tool for asymmetric synthesis and the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic protocols, and its foundational role in modern pharmaceutical chemistry.

Physicochemical Profiling and Structural Characterization

Understanding the solid-state chemistry of atrolactic acid is paramount for downstream formulation. The compound predominantly crystallizes as a hemihydrate under aqueous conditions. Mechanistically, this occurs because water molecules bridge the carboxylic acid dimers via hydrogen bonding, thermodynamically stabilizing the crystal lattice.

To ensure analytical precision during raw material verification, the quantitative physicochemical parameters of atrolactic acid hemihydrate are summarized below.

Table 1: Physicochemical Properties of Atrolactic Acid Hemihydrate

PropertyValueReference / Source
Chemical Name DL-Atrolactic acid hemihydrate[1]
CAS Registry Number 515-30-0 (Anhydrous), 75378-83-5 (Hemihydrate)[2],[3]
Molecular Formula C₉H₁₀O₃ · 0.5 H₂O[2]
Molecular Weight 166.18 g/mol (Anhydrous) / ~175.18 g/mol (Hemihydrate)[1]
Melting Point 88–92 °C (softens at 75 °C)[4]
Boiling Point 327.2 °C at 760 mmHg (Anhydrous estimate)[1]
Flash Point 165.9 °C[2]

Synthetic Methodologies and Mechanistic Pathways

The most scalable and economically viable synthetic route to atrolactic acid is the hydrolysis of 2-hydroxy-2-phenylpropanenitrile (acetophenone cyanohydrin). Controlling the hydrolysis conditions is critical; excessive heat without sufficient aqueous solvation can lead to unwanted dehydration, yielding atropic acid instead of the desired product.

Workflow Visualization

G A Acetophenone Cyanohydrin B Acidic Hydrolysis (HCl) A->B Activation C Atrolactamide Intermediate B->C Hydration D Aqueous Workup C->D Thermal Hydrolysis E Crude Atrolactic Acid D->E Extraction F Aqueous Crystallization E->F Dissolution (100°C) G Atrolactic Acid Hemihydrate F->G Cooling (0-5°C)

Workflow for the acidic hydrolysis of acetophenone cyanohydrin to atrolactic acid hemihydrate.

Step-by-Step Protocol: Acidic Hydrolysis and Hemihydrate Crystallization

This protocol is engineered as a self-validating system. Each phase includes a physical checkpoint to ensure reaction fidelity and structural integrity.

  • Acidic Activation and Hydration:

    • Action: Slowly add 2-hydroxy-2-phenylpropanenitrile to concentrated hydrochloric acid (HCl) under continuous mechanical stirring. Saturate the mixture with hydrogen chloride gas.

    • Causality: The HCl acts as a dual-purpose reagent. It provides the proton source to electrophilically activate the nitrile nitrogen, while the aqueous medium facilitates the initial hydration to the sterically hindered atrolactamide intermediate. Saturation with HCl gas drives the equilibrium forward by maximizing the hydronium ion concentration.

  • Thermal Hydrolysis:

    • Action: Reflux the mixture gently.

    • Causality: Thermal energy is strictly required to overcome the high activation barrier associated with hydrolyzing the tertiary amide intermediate into the corresponding carboxylic acid ()[5].

  • Extraction and Isolation:

    • Action: Cool the mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Causality: Diethyl ether selectively partitions the organic atrolactic acid into the organic phase, leaving the inorganic ammonium chloride byproduct in the aqueous waste stream.

  • Selective Crystallization (Self-Validation Step):

    • Action: Dissolve the crude product in boiling water. Treat with activated charcoal (Norit) to remove colored oligomeric impurities. Filter the solution while hot, then cool the filtrate slowly to 0–5 °C overnight.

    • Causality: Slow cooling in an aqueous medium selectively incorporates exactly 0.5 equivalents of water into the crystal lattice per molecule of acid, yielding the stable hemihydrate form.

    • Validation: Collect the crystals via suction filtration and air-dry. Determine the melting point. A melting point of 88–90 °C (with preliminary softening around 75 °C) confirms the successful formation of the hemihydrate. If the melting point is elevated to 94.5–95 °C , the product has prematurely dehydrated to the anhydrous form ()[4].

Applications in Asymmetric Synthesis and Drug Discovery

Prelog's Atrolactic Acid Synthesis

In the realm of asymmetric catalysis, the "chiral auxiliary technique" relies on the strategic transfer of chirality. Prelog's atrolactic acid synthesis is the quintessential historical model for intramolecular chirality transfer. By reacting a chiral ester of phenylglyoxylic acid with methylmagnesium iodide, the pre-existing stereogenic center of the auxiliary directs the facial attack of the Grignard reagent. Subsequent hydrolysis cleaves the auxiliary, yielding highly enantioenriched atrolactic acid ()[6]. This mechanistic principle remains a foundational guideline for designing new chiral ligands and stereoselective pathways in modern pharmaceutical synthesis.

Pharmaceutical Intermediates and Analytical Profiling

The bifunctional nature of atrolactic acid makes it an ideal precursor for various APIs, including chiral amino alcohols, anticholinergic medications, and complex heterocyclic anxiolytics like Phenaglycodol.

Because atrolactic acid is frequently utilized alongside other active agents, analytical separation is critical during drug formulation and quality control. Profiling of atrolactic acid from complex mixtures (such as those containing atropine and pralidoxime chloride) is routinely executed using High-Performance Liquid Chromatography (HPLC). Utilizing mixed-mode stationary phases with simple isocratic mobile phases (e.g., water/acetonitrile with a phosphoric acid buffer) ensures high-resolution detection and high-purity validation of the synthesized hemihydrate ()[7].

References

  • ChemBK - DL-Atrolactic acid hemihydrate Properties and Safety Data. Source: ChemBK. URL: [Link]

  • ChemIndex - 515-30-0 | DL-Atrolactic acid hemihydrate Chemical Profiling. Source: ChemIndex. URL: [Link]

  • Organic Syntheses - Atrolactic Acid Synthesis Procedure (Coll. Vol. 4). Source: Organic Syntheses. URL: [Link]

  • Academie des Sciences - Guidelines and methodologies in asymmetric synthesis and catalysis. Source: Comptes Rendus Chimie. URL: [Link]

  • SIELC Technologies - HPLC Separation of Mixture of Atropine, Atrolactic Acid and Pralidoxime Chloride. Source: SIELC Technologies. URL: [Link]

Sources

Exploratory

Stoichiometric Precision in Formulation: Molecular Weight Determination and Hydration State Analysis of Atrolactic Acid

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental, yet easily preventable oversight: the unverified hydration state of incoming raw active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental, yet easily preventable oversight: the unverified hydration state of incoming raw active pharmaceutical ingredients (APIs) or chiral building blocks.

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is heavily utilized in pharmaceutical synthesis. However, its propensity to exist as both an anhydrous solid and a hemihydrate creates a critical stoichiometric trap. This whitepaper provides an in-depth technical analysis of the molecular weight (MW) calculations for atrolactic acid, explains the causality behind its physical behaviors, and establishes self-validating protocols to ensure absolute precision in your analytical workflows.

Theoretical Framework & Stoichiometric Calculations

The foundation of any reliable assay or synthesis is absolute certainty in molarity. Atrolactic acid exists primarily in two forms, each requiring precise stoichiometric differentiation.

The Anhydrous Form

The anhydrous form consists solely of the core molecule.

  • Chemical Formula: C₉H₁₀O₃

  • Carbon (C): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H): 10 × 1.008 = 10.080 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Exact Mass: 166.176 g/mol (Standardized to 166.18 g/mol ) [1].

The Hemihydrate Form

When crystallized from aqueous solutions, the molecule incorporates water into its crystal lattice at a 2:1 ratio (two molecules of atrolactic acid per one molecule of water).

  • Chemical Formula: C₉H₁₀O₃ · 0.5 H₂O

  • Water (H₂O) Contribution: 0.5 × 18.015 = 9.0075 g/mol

  • Total Exact Mass: 166.176 + 9.0075 = 175.1835 g/mol (Standardized to 175.18 g/mol ).

The Database Discrepancy: A Critical Warning

A pervasive issue in commercial chemical supply chains is the misattribution of molecular weights. Many vendor catalogs incorrectly list the anhydrous molecular weight (166.18 g/mol ) on bottles explicitly labeled as "Atrolactic acid hemihydrate" [2].

If a formulation scientist blindly trusts this label, they will introduce a +5.4% systematic error into their calculated moles. In highly sensitive enzymatic assays, chiral resolutions, or stoichiometric API compounding, this 5.4% deficit in actual active material directly leads to sub-therapeutic dosing or incomplete chemical conversions.

Causality in Experimental Choices: Hydration State Dynamics

Understanding why atrolactic acid behaves the way it does allows us to design better handling protocols.

Why does the hemihydrate form? Atrolactic acid readily crystallizes as a hemihydrate due to the thermodynamic stabilization of its orthorhombic crystal lattice. The interstitial water molecules act as hydrogen-bond bridges between the carboxylic acid and alpha-hydroxyl groups of adjacent atrolactic acid molecules. This lowers the overall energy of the crystal, making the hemihydrate the preferred state under ambient humidity.

Why dehydrate at exactly 55°C under vacuum? To obtain the anhydrous form (melting point 94.5°C), the hemihydrate (melting point 88-90°C) must be dried. However, alpha-hydroxy acids are notoriously prone to thermal degradation, specifically oligomerization (forming lactides) or sublimation at elevated temperatures.

Drying is therefore strictly performed at 55°C under a high vacuum (0.5 mm Hg) [3]. Causality: 55°C provides just enough thermal kinetic energy to overcome the hydrogen-bond enthalpy holding the water of crystallization. Simultaneously, the vacuum drastically lowers the vapor pressure of water, driving the equilibrium toward complete dehydration without ever approaching the thermal threshold where the API begins to degrade.

Self-Validating Experimental Protocols

To ensure trustworthiness in your formulation, subjective guesswork must be eliminated. The following protocols are designed as self-validating systems—they inherently prove their own success through orthogonal data or mathematical feedback loops.

Protocol 1: Gravimetric Conversion (Hemihydrate to Anhydrous)

This protocol utilizes a "constant weight" feedback loop. The system validates itself; the dehydration is only deemed complete when the physical mass mathematically plateaus.

  • Preparation: Pre-weigh a clean, dry glass Petri dish on an analytical balance (0.1 mg precision). Record the tare weight ( Wtare​ ).

  • Sampling: Spread approximately 5.000 g of Atrolactic acid hemihydrate evenly across the dish to maximize surface area. Record the initial total weight ( Winitial​ ).

  • Primary Drying: Place the dish in a vacuum oven set to 55°C. Apply a vacuum of 0.5 mm Hg. Leave for 4 hours.

  • Cooling: Break the vacuum with dry nitrogen gas (to prevent immediate reabsorption of atmospheric moisture). Transfer the dish immediately to a desiccator containing anhydrous calcium chloride. Allow it to cool to room temperature (approx. 30 minutes).

  • First Weighing: Weigh the dish and record the weight ( W1​ ).

  • Self-Validation Loop: Return the dish to the vacuum oven at 55°C for 1 hour. Cool in the desiccator and weigh again ( W2​ ).

  • Confirmation: If ∣W1​−W2​∣<0.002 g, constant weight is achieved, confirming 100% conversion to the anhydrous form. If the delta is larger, repeat step 6.

Protocol 2: Orthogonal Validation via TGA and Karl Fischer

TGA provides highly accurate mass loss data but cannot chemically identify the volatilized species. By coupling it with Karl Fischer (KF) titration—which is chemically specific to H₂O—the workflow becomes self-validating.

  • Thermogravimetric Analysis (TGA): Load 10-15 mg of the unknown sample into an alumina crucible. Heat from 25°C to 150°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Expected Result: A distinct step-loss of ~5.14% between 50°C and 80°C indicates the hemihydrate form.

  • Karl Fischer (KF) Titration: Dissolve 100 mg of the sample in anhydrous methanol. Perform volumetric KF titration.

    • Expected Result: A water content of 5.14% (w/w) orthogonally validates the TGA data, proving the mass loss was specifically water of crystallization and not a residual synthesis solvent (e.g., ethanol).

Quantitative Data Summary

The following table synthesizes the critical physical and stoichiometric differences between the two hydration states for rapid reference during formulation.

PropertyAnhydrous Atrolactic AcidAtrolactic Acid Hemihydrate
Chemical Formula C₉H₁₀O₃C₉H₁₀O₃ · 0.5 H₂O
Molecular Weight 166.18 g/mol 175.18 g/mol
Theoretical Water Content 0.00% (w/w)5.14% (w/w)
Melting Point 94.5°C88.0 - 90.0°C (softens at 75°C)
Crystal System N/AOrthorhombic (crystallized from water)
Conversion Conditions N/ADry at 55°C at 0.5 mm Hg to dehydrate
Mandatory Visualizations

The following diagrams map the logical workflows and error propagation pathways described in this guide.

Workflow for orthogonal verification of atrolactic acid hydration state using TGA and KF titration.

Stoichiometric error propagation from database misattribution of hydration molecular weights.

References
  • PubChem Database - Atrolactic acid (CID 1303): Computed Properties and Molecular Weight. National Center for Biotechnology Information. URL:[Link]

  • ChemBK Chemical Database - Atrolactic acid hemihydrate: Reference Information and Vendor Discrepancies. URL:[Link]

  • DrugFuture Chemical Index - Atrolactic Acid: Physical Properties, Melting Points, and Hydration States. URL:[Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiles of Atrolactic Acid Hemihydrate: Aqueous Versus Organic Solvent Systems

Executive Summary Atrolactic acid hemihydrate (2-hydroxy-2-phenylpropanoic acid hemihydrate, CAS 515-30-0) is a highly versatile α-hydroxy acid utilized extensively in chiral resolution, pharmaceutical synthesis, and adv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atrolactic acid hemihydrate (2-hydroxy-2-phenylpropanoic acid hemihydrate, CAS 515-30-0) is a highly versatile α-hydroxy acid utilized extensively in chiral resolution, pharmaceutical synthesis, and advanced dermatological formulations. The presence of an interstitial half-water molecule within its crystal lattice fundamentally alters its thermodynamic stability and dissolution kinetics compared to its anhydrous counterpart. This whitepaper provides an in-depth mechanistic analysis of its solubility behaviors across aqueous and organic media, equipping researchers with self-validating protocols for solvent selection, controlled dehydration, and diastereomeric salt resolution.

Structural Causality and Lattice Thermodynamics

The solubility profile of atrolactic acid hemihydrate is dictated by the competing forces of its hydrophobic phenyl ring and its hydrophilic functional groups (hydroxyl and carboxyl).

Aqueous Solvation Causality: In aqueous environments, the hemihydrate lattice is easily disrupted because the interstitial water molecules rapidly exchange with bulk water. The high dielectric constant of water facilitates extensive hydrogen bonding with the α-hydroxyl and carboxylic acid groups. Consequently, the compound exhibits appreciable solubility in water, a factor that necessitates careful control during aqueous extraction phases to prevent significant product loss1[1].

Organic Solvation Causality: In low-dielectric organic solvents (e.g., pure ethanol, chloroform), the hydration energy of the hemihydrate lattice acts as a thermodynamic barrier. While it remains soluble in polar organics like methanol and ethanol, strictly anhydrous organic reactions require the removal of the lattice water. Thermal dehydration yields the anhydrous form, which exhibits enhanced solubility in non-polar and weakly polar organic solvents due to the elimination of the water-stabilized hydrogen bond network 1[1].

PhaseThermodynamics A Atrolactic Acid Hemihydrate (Lattice with 0.5 H2O) B Aqueous Solvation (High Dielectric, H-Bonding) A->B + H2O (Rapid Dissolution) C Organic Solvation (Low Dielectric, Dipole Int.) A->C + EtOH/MeOH (Moderate Dissolution) D Thermal Dehydration (55°C, 12 mmHg) A->D Vacuum Heating E Anhydrous Atrolactic Acid (m.p. 94.5-95°C) D->E - 0.5 H2O E->C Enhanced Organic Solubility

Thermodynamic pathways of Atrolactic Acid Hemihydrate dissolution and dehydration.

Comparative Solubility Data

To optimize reaction conditions, scientists must leverage the differential solubility of atrolactic acid across various solvent systems. The quantitative and qualitative data below summarizes its behavior.

Solvent SystemSolubility ProfileMechanistic Application
Water High (Appreciable)Used for initial crystallization; excessive aqueous washing must be avoided to prevent yield loss[1].
Methanol / Ethanol HighPrimary solvents for chiral resolution and diastereomeric salt formation[2].
Methanol:Water (4:3) Tunable (Moderate)Optimal mixed-solvent gradient for precipitating less-soluble diastereomeric salts[3].
Chloroform / Ether Moderate to HighUtilized for extracting the free acid after aqueous phase acidification[3].
Propylene Glycol:EtOH:Water High (Co-solvent)Stabilizes the acid alongside APIs (e.g., lidocaine) in dermatological formulations[4].

Table 1: Solubility matrix and practical applications of Atrolactic Acid Hemihydrate.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that every step contains an intrinsic quality control check to confirm structural and thermodynamic integrity.

Protocol 1: Controlled Dehydration for Enhanced Organic Solubilization

When utilizing atrolactic acid in moisture-sensitive organic syntheses, the hemihydrate must be quantitatively converted to the anhydrous form.

Step-by-Step Methodology:

  • Preparation: Transfer pure, colorless crystals of atrolactic acid hemihydrate onto a wide glass petri dish to maximize surface area.

  • Vacuum Desiccation: Place the sample in a vacuum oven. Set the parameters strictly to 55 °C and 12 mm Hg. Causality: Drying at atmospheric pressure or higher temperatures risks sublimation or thermal degradation of the α-hydroxy acid structure 1[1].

  • Equilibration: Maintain the vacuum and temperature for a minimum of 4 hours, or until a constant mass is achieved (gravimetric validation).

  • System Validation (Melting Point Shift): Isolate a micro-sample and perform a melting point analysis. The starting hemihydrate exhibits a melting point of 88–90 °C (with softening at 75 °C). A successful, complete dehydration is validated when the melting point shifts sharply to 94.5–95.0 °C1[1].

Protocol 2: Diastereomeric Salt Resolution via Mixed Solvent Gradients

(R)-Atrolactic acid is a premier chiral resolving agent for racemic primary amines. This protocol exploits the differential solubility of the resulting diastereomeric salts in a precisely tuned water-alcohol matrix.

Step-by-Step Methodology:

  • Solvent Integration: Dissolve the racemic target amine and an equimolar amount of (R)-Atrolactic acid in a mixed solvent of Methanol:Water at a 4:3 volumetric ratio. Causality: Pure methanol dissolves both diastereomeric salts too readily, while pure water causes premature, non-selective precipitation. The 4:3 ratio precisely tunes the dielectric constant to separate the solubility thresholds of the two salts 3[3].

  • Thermal Dissolution: Heat the mixture gently until complete dissolution is achieved, ensuring thermodynamic equilibrium.

  • Controlled Crystallization: Allow the solution to cool undisturbed to room temperature (approx. 20 °C) and let it stand overnight. The less soluble diastereomeric salt will precipitate as a crystalline solid 2[2].

  • Isolation: Separate the precipitated salt via suction filtration or centrifugation.

  • System Validation (Optical Purity): Treat a small aliquot of the isolated salt with a strong base (e.g., NaOH) to liberate the amine, extract with an organic solvent (e.g., ether or chloroform), and analyze via chiral HPLC. An optical purity of >98% validates the solvent ratio's efficacy3[3].

ResolutionWorkflow N1 Racemic Target Amine + (R)-Atrolactic Acid N2 Solvent Integration (MeOH:Water = 4:3) N1->N2 N3 Diastereomeric Salt Formation (Heating) N2->N3 N4 Controlled Crystallization (Cooling to 20°C) N3->N4 N5 Less Soluble Salt (Precipitate) N4->N5 Filtration N6 More Soluble Salt (Mother Liquor) N4->N6 Filtration

Chiral resolution workflow utilizing differential solubility of diastereomeric salts.

Conclusion

Understanding the solubility mechanics of atrolactic acid hemihydrate is critical for its successful application in chemical synthesis and drug development. By recognizing the thermodynamic influence of its lattice water, researchers can precisely manipulate its solubility—either by employing controlled thermal dehydration for anhydrous organic systems or by utilizing highly specific mixed-solvent gradients to drive the precipitation of chiral diastereomeric salts.

References

  • Organic Syntheses Collective Volume 4 | PDF | Filtration | Distillation - Scribd Source: Scribd URL
  • JPH0585985A - Process for producing optically active atrolactinic acid and intermediate for production Source: Google Patents URL
  • A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs.
  • US5422370A - Method of using 2-hydroxypropanoic acid (lactic acid)

Sources

Exploratory

Difference between Atrolactic acid hemihydrate and Mandelic acid

Structural Divergence and Mechanistic Implications: A Comparative Analysis of Mandelic Acid and Atrolactic Acid Hemihydrate Introduction: The Alpha-Carbon Paradigm In the landscape of alpha-hydroxy acids (AHAs), the stru...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence and Mechanistic Implications: A Comparative Analysis of Mandelic Acid and Atrolactic Acid Hemihydrate

Introduction: The Alpha-Carbon Paradigm

In the landscape of alpha-hydroxy acids (AHAs), the structural nuance between Mandelic Acid (MA) and Atrolactic Acid Hemihydrate (AAH) exemplifies how a single alkyl substitution can profoundly perturb physicochemical behavior, surface complexation, and chiral recognition. As drug development and materials science increasingly rely on precision stereochemistry and interfacial catalysis, understanding the causality behind these molecular differences is paramount. This whitepaper dissects the mechanistic divergence between MA and AAH, providing actionable insights and self-validating protocols for researchers navigating chiral separations and surface chemistry.

Physicochemical and Structural Divergence

Mandelic acid (2-hydroxy-2-phenylacetic acid) is a widely utilized aromatic AHA, characterized by a single alpha-proton[1]. In contrast, Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) features an alpha-methyl group[2].

Causality in Hydration: The substitution of the alpha-hydrogen for a methyl group significantly alters the molecule's crystal lattice thermodynamics. The increased steric bulk and hydrophobicity of the methyl group disrupt the tightly packed hydrogen-bonding network seen in anhydrous MA. To achieve thermodynamic stability, Atrolactic acid co-crystallizes with water molecules, forming a stable hemihydrate structure that fills the interstitial voids[3].

Table 1: Physicochemical and Structural Comparison

PropertyMandelic AcidAtrolactic Acid Hemihydrate
IUPAC Name 2-hydroxy-2-phenylacetic acid2-hydroxy-2-phenylpropanoic acid hemihydrate
CAS Number 90-64-2 (Racemic)515-30-0
Molecular Formula C₈H₈O₃C₉H₁₀O₃ · 0.5 H₂O
Molecular Weight 152.15 g/mol 175.18 g/mol (166.17 g/mol anhydrous)
Melting Point 119 °C88–90 °C (Anhydrous: 94.5 °C)
pKa (at 25 °C) ~3.413.467
Structural Distinction α-Hydrogenα-Methyl Group
TiO₂ Adsorption Max 44.2 μM20.9 μM

Mechanistic Implications in Interfacial Chemistry

In heterogeneous catalysis, such as the TiO₂-catalyzed reduction of Chromium(VI), the adsorption capacity of the organic reductant dictates the reaction kinetics. Empirical data demonstrates that MA achieves a Langmuir adsorption maximum of 44.2 μM, whereas AAH is strictly capped at 20.9 μM[4].

The Causality of Steric Hindrance: The alpha-methyl group in AAH introduces severe steric bulk, physically impeding the simultaneous bidentate coordination of the alpha-hydroxyl and carboxylate moieties with the titanium surface sites[4]. Furthermore, the electron-donating inductive effect (+I) of the methyl group slightly destabilizes the carboxylate anion—evidenced by AAH's higher pKa of 3.467[2]—which synergistically reduces its thermodynamic affinity for the metal oxide interface compared to the unhindered MA.

Anomalous Chiral Recognition Dynamics

Chiral separation of AHAs frequently utilizes polysaccharide-based stationary phases. A fascinating anomaly occurs during chromatography on starch columns: while the (-) enantiomer of MA elutes before the (+) enantiomer, this elution order is strictly inverted for AAH, where the (+) enantiomer elutes first[5].

The Causality of Inverted Binding: Chiral recognition on the helical amylose structure of starch relies on a precise three-point interaction model involving the phenyl, hydroxyl, and carboxyl groups[5]. The introduction of the alpha-methyl group in AAH fundamentally alters the spatial geometry of these functional groups. The steric bulk forces the molecule to present an inverted binding face to the chiral cavities of the starch, reversing the thermodynamic stability of the transient diastereomeric inclusion complexes and flipping the elution order.

G cluster_0 Surface Catalysis (TiO₂) cluster_1 Chiral Recognition (Starch) AHA α-Hydroxy Acids (AHAs) MA Mandelic Acid (α-Hydrogen) AHA->MA AAH Atrolactic Acid (α-Methyl Group) AHA->AAH MA_Ads High Adsorption (44.2 μM) MA->MA_Ads Minimal Steric Bulk MA_Chiral (-) Enantiomer Elutes First MA->MA_Chiral Standard Binding Face AAH_Ads Low Adsorption (20.9 μM) AAH->AAH_Ads Steric Hindrance AAH_Chiral (+) Enantiomer Elutes First AAH->AAH_Chiral Inverted Binding Face

Fig 1: Mechanistic divergence of MA and AAH driven by α-carbon substitution.

Experimental Methodology: Comparative Adsorption & Chiral Resolution

To empirically validate the steric impact of the α-methyl group, the following dual-phase workflow establishes a self-validating framework for both surface adsorption and chiral resolution.

Phase 1: TiO₂ Surface Adsorption Isotherm

Objective: Quantify the steric impedance of AAH vs. MA on metal oxide surfaces.

  • Preparation: Suspend 1.0 g/L of anatase TiO₂ in a 0.01 M NaCl background electrolyte to maintain constant ionic strength and prevent double-layer collapse.

  • Equilibration: Spike independent aliquots with varying concentrations (5–100 μM) of either racemic MA or AAH.

  • Incubation: Agitate the suspensions in the dark at 25°C for 4 hours to achieve thermodynamic equilibrium.

  • Separation & Quantification: Filter the suspension through a 0.22 μm PTFE membrane. Quantify the unadsorbed acid in the filtrate via UV-Vis spectroscopy at 257 nm.

  • Self-Validating Mechanism: The difference between the initial spike and the final filtrate concentration yields the adsorbed mass. Plotting this against equilibrium concentration validates the Langmuir isotherm model. If the plateau for AAH is significantly lower than MA, it confirms that reduced capacity is a function of saturated monolayer steric limits, ruling out kinetic delays[4].

Phase 2: Chiral Resolution via Starch Chromatography

Objective: Isolate enantiomers and prove the inversion of chiral affinity.

  • Column Packing: Slurry-pack a 1.6 × 60 cm glass column with microcrystalline starch using 50% aqueous methanol as the mobile phase.

  • Sample Loading: Dissolve 0.5 g of racemic MA or AAH in 2 mL of the mobile phase and load it directly onto the column head[5].

  • Isocratic Elution: Elute with 50% aqueous methanol at a constant flow rate (e.g., 1 mL/min) at a controlled temperature of 15–18°C.

  • Fraction Collection & Dual-Detection: Collect 5 mL fractions and subject them to orthogonal detection:

    • Detection A (Mass Balance): Measure UV absorbance at 257 nm to determine total acid concentration.

    • Detection B (Chirality): Measure optical rotation (α) using a high-precision polarimeter.

  • Self-Validating Mechanism: By overlaying the UV concentration curve with the polarimetric rotation curve, the system self-validates. A total UV mass recovery of >90% proves that enantiomeric enrichment is due to reversible chiral recognition, not irreversible chemisorption. Furthermore, observing the rotation angle flip from negative to positive across the MA elution peak, but positive to negative for AAH, definitively proves the inversion of chiral affinity dictated by the α-methyl group[5].

References

  • Mandelic Acid | C8H8O3 | CID 1292 Source: PubChem, National Institutes of Health URL:[Link]

  • Atrolactic Acid Hemihydrate | CAS 515-30-0 Source: DrugFuture Chemical Database URL:[Link]

  • 2-Hydroxy-2-phenylpropanoic acid hydrate | CID 2817820 Source: PubChem, National Institutes of Health URL:[Link]

  • Surface-Catalyzed Chromium(VI) Reduction: The TiO2−CrVI−Mandelic Acid System Source: Environmental Science & Technology, ACS Publications URL:[Link]

  • The Anomalous Adsorption of Enantiomers of Mandelic Acid and Atrolactic Acid on the Optically-Active Adsorbent Source: Bulletin of the Chemical Society of Japan, Oxford University Press URL:[Link]

Sources

Foundational

Optical Rotation Properties of Chiral Atrolactic Acid: A Comprehensive Technical Guide

Executive Summary Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a pivotal chiral building block and resolving agent utilized extensively in pharmaceutical development and asymmetric synthesis. This whitepaper sys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a pivotal chiral building block and resolving agent utilized extensively in pharmaceutical development and asymmetric synthesis. This whitepaper systematically evaluates the optical rotation properties of its (R)- and (S)-enantiomers, exploring the mechanistic causality behind solvent-dependent rotatory shifts. Furthermore, it provides a self-validating experimental protocol for its chiral resolution, ensuring high-fidelity stereochemical control for researchers and drug development professionals.

Introduction to Chiral Atrolactic Acid

Atrolactic acid features a tertiary stereocenter at the alpha-carbon, densely substituted with methyl, phenyl, hydroxyl, and carboxyl groups. This rigid steric environment makes it an exceptionally versatile chiral resolving agent for racemic bases, such as beta-blocker amines[1]. The enantiomers, (R)-(-)-Atrolactic acid and (S)-(+)-Atrolactic acid, exhibit distinct optical rotatory dispersion (ORD) profiles that are highly sensitive to their microenvironment and conformational states.

Optical Rotation Properties: Theoretical and Empirical Data

The specific rotation [α]D​ of atrolactic acid is not a static property; rather, it is a dynamic macroscopic observable resulting from the Boltzmann-weighted average of its microstates[2]. Accurate polarimetric measurements require strict control over concentration, solvent, and temperature.

Table 1: Empirical Specific Rotation Values of Atrolactic Acid Enantiomers

EnantiomerSpecific Rotation [α]D​ Concentration & SolventReference
(R)-(-)-Atrolactic acid-49.0°c=2.0, Water1[1]
(R)-(-)-Atrolactic acid-38.4°c=2.5, Ethanol3[3]
(S)-(+)-Atrolactic acid+37.3°c=2.53, Ethanol4[4]
(R)-(-)-Atrolactic acid-59.0°Unspecified (Experimental)2[2]

Mechanistic Causality of Optical Rotation Variations

The divergence in specific rotation values across different solvents highlights the profound impact of intermolecular interactions on chiral optics.

Solvent-Induced Sign Reversal

A classic demonstration of solvent dependence is observed when measuring atrolactic acid in non-polar versus polar aprotic solvents. For instance, atrolactic acid is dextrorotatory in benzene but levorotatory in ether[5].

  • Causality: In non-polar solvents like benzene, atrolactic acid exists predominantly as hydrogen-bonded dimers. The rigid dimeric structure restricts the conformational freedom of the alpha-hydroxyl and carboxylate groups, yielding a specific chiral imprint that rotates plane-polarized light to the right. Conversely, in ether, the solvent acts as a hydrogen-bond acceptor, disrupting the dimers and solvating individual monomers. This shift in the degree of association and the resulting conformational re-equilibration reverses the net optical rotation[5].

Conformational Dependence

Quantum mechanical computations utilizing the CADPAC program reveal that the specific rotation is highly dependent on the dihedral angles of the functional groups around the chiral center. The theoretical specific rotation for the (R)-configuration at 589 nm is computed as -64.04°, closely aligning with experimental values when long-wavelength approximations are applied[2].

G Solvent Solvent Selection Polarity Polarity & H-Bonding Capacity Solvent->Polarity Conformation Shift in Conformational Equilibria Polarity->Conformation Association Degree of Intermolecular Association Polarity->Association Rotation Observed Specific Rotation (Magnitude & Sign) Conformation->Rotation Association->Rotation

Caption: Logical relationship mapping the causality of solvent effects on specific rotation.

Experimental Protocol: Chiral Resolution and Validation

To utilize atrolactic acid in drug development, high enantiomeric purity is required. The following self-validating protocol details the resolution of racemic atrolactic acid using a chiral amine base, exploiting the differential solubility of diastereomeric salts[4].

Phase 1: Diastereomeric Salt Formation
  • Dissolution: Dissolve 10.0 g of racemic atrolactic acid in 150 mL of hot absolute ethanol.

  • Salt Formation: Slowly add a stoichiometric equivalent of an enantiopure chiral base (e.g., (-)-Quinine) while maintaining gentle reflux[4].

  • Causality: The chiral base reacts with the racemic acid to form two diastereomeric salts: Base-(R)-Acid and Base-(S)-Acid. Unlike enantiomers, diastereomers possess distinct lattice energies and solvation enthalpies, generating a critical difference in their solubility profiles.

Phase 2: Fractional Crystallization
  • Cooling: Allow the solution to cool to room temperature slowly over 12 hours, then transfer to an ice bath (4°C) for 2 hours.

  • Filtration: Collect the precipitated crystals via vacuum filtration. The less soluble diastereomeric salt preferentially crystallizes.

  • Recrystallization: Perform successive recrystallizations (up to six times) from ethanol to enrich the diastereomeric purity. Constant melting point (e.g., 220-225 °C for the quinine salt) and optical rotation of the salt indicate maximum purity[4].

Phase 3: Acidification and Extraction
  • Regeneration: Suspend the purified salt in water and acidify to pH 2 using 2N HCl.

  • Causality: The strong mineral acid protonates the atrolactate, regenerating the free chiral atrolactic acid and leaving the highly polar chiral base hydrochloride partitioned in the aqueous phase.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation: Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the enantiopure atrolactic acid[3].

Phase 4: Self-Validation System
  • Polarimetry: Dissolve a precise mass of the product in ethanol (c=2.53) and measure the optical rotation at 589 nm (Sodium D-line). Compare against the theoretical value (e.g., +37.3° for the (S)-enantiomer) to confirm success[4].

  • Chiral HPLC: Confirm the enantiomeric excess (e.e. > 99%) using a chiral stationary phase column to ensure the resolution process was successful without racemization[3].

G Racemic Racemic Atrolactic Acid (R/S Mixture) Agent Add Chiral Base (e.g., Quinine) Racemic->Agent SaltFormation Diastereomeric Salt Formation (In Ethanol) Agent->SaltFormation Crystallization Fractional Crystallization (Exploiting Solubility Δ) SaltFormation->Crystallization Acidification Acidification (HCl) & Ether Extraction Crystallization->Acidification Enantiomer Enantiopure (S)-(+)- or (R)-(-)-Atrolactic Acid Acidification->Enantiomer Validation Validation (Polarimetry & Chiral HPLC) Enantiomer->Validation

Caption: Step-by-step workflow for the chiral resolution and validation of atrolactic acid.

Conclusion

The optical rotation of chiral atrolactic acid is a highly sensitive parameter governed by molecular conformation and solvent interactions. By understanding the causality behind these optical properties and employing rigorous, self-validating resolution protocols, researchers can reliably utilize atrolactic acid as a high-fidelity chiral resolving agent in pharmaceutical synthesis.

References

  • BenchChem Technical Support Team. "A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs. Alternatives." Benchchem. 1

  • Meyers, A. I., and Slade, J. "A Convenient Synthesis and Resolution of R- and S- Atrolactic Acid in High Enantiomeric Purity." Synthetic Communications, 1977. 3

  • SciELO. "Absolute configuration and enantiomeric composition of partially resolved mandelic, atrolactic and lactic acids by ¹H NMR of their (S)-2-methylbutyl esters." SciELO, 2013. 4

  • Scribd. "Stereochemistry: Optical Rotation." Scribd.5

  • ACS Publications. "Structural and Conformational Dependence of Optical Rotation Angles." ACS Publications. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Dehydration of Atrolactic Acid to Atropic Acid

Introduction & Scope Atropic acid (2-phenylacrylic acid) is a highly valuable α,β-unsaturated carboxylic acid, serving as a fundamental building block in the synthesis of tropane alkaloids such as atropine and its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Atropic acid (2-phenylacrylic acid) is a highly valuable α,β-unsaturated carboxylic acid, serving as a fundamental building block in the synthesis of tropane alkaloids such as atropine and its synthetic analogs[1]. The classical and most direct route to synthesize atropic acid is via the dehydration of atrolactic acid (2-hydroxy-2-phenylpropanoic acid), which itself is readily obtained in good yields (approx. 73%) through the acid hydrolysis of acetophenone cyanohydrin[2].

This application note provides drug development professionals and synthetic chemists with two validated, self-contained protocols for this dehydration: Thermal Vacuum Distillation and Acid-Catalyzed Elimination .

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen, rather than simply following a recipe. The dehydration of atrolactic acid is thermodynamically driven by the formation of a highly stable, extended conjugated system (the newly formed alkene is conjugated with both the phenyl ring and the carbonyl group).

The Kinetic Challenge: Dimerization

While the thermodynamic driving force is strong, atropic acid is highly reactive. Prolonged exposure to high temperatures causes atropic acid to undergo a spontaneous dimerization to form isatropic acid [1].

  • Design Choice (Protocol A): To circumvent dimerization, the most practical thermal method is the rapid distillation of atrolactic acid under reduced pressure (10–15 mmHg)[2]. This vacuum setup immediately removes the atropic acid from the heated reaction zone as it forms, physically separating it from the thermal energy required for dimerization.

The Mechanistic Pathway: E1 Elimination

In the acid-catalyzed route, the reaction proceeds via an E1 (unimolecular elimination) mechanism.

  • Design Choice (Protocol B): Concentrated hydrochloric acid (HCl) is used to protonate the tertiary hydroxyl group of atrolactic acid[3]. Water departs as a leaving group, generating a highly stable tertiary benzylic carbocation. Subsequent deprotonation of the adjacent methyl group yields the terminal alkene[4]. The use of concentrated acid under reflux ensures high proton activity while driving the equilibrium forward.

Mechanism R Atrolactic Acid (Tertiary Alcohol) P Protonated Intermediate R->P + H⁺ (Fast) C Benzylic Carbocation P->C - H₂O (Rate Limiting) A Atropic Acid (Conjugated Alkene) C->A - H⁺ (Elimination)

Figure 1. E1 mechanistic pathway for the acid-catalyzed dehydration of atrolactic acid.

Materials and Quantitative Data

The following tables summarize the stoichiometric parameters, expected outcomes, and safety considerations for the two protocols.

Table 1: Chemical Properties & Stoichiometry

CompoundRoleMolecular WeightEquivalentsHazards
Atrolactic Acid Substrate166.17 g/mol 1.0Skin/Eye Irritant
Conc. HCl (37%) Catalyst / Solvent36.46 g/mol ExcessCorrosive, Toxic Fumes
Atropic Acid Target Product148.16 g/mol N/AIrritant

Table 2: Method Comparison & Expected Outcomes

ParameterProtocol A: Thermal Vacuum DistillationProtocol B: Acid-Catalyzed (HCl)
Typical Yield 65 – 75%70 – 80%
Reaction Time < 30 minutes1.5 – 2.0 hours
Primary Impurity Isatropic acid (dimer)Unreacted starting material
Target Melting Point 106 – 107 °C[3]106 – 107 °C[3]
Scalability Excellent for large-scaleBetter for small/bench-scale

Experimental Workflows & Methodologies

Workflow cluster_0 Method A: Thermal Route cluster_1 Method B: Acid-Catalyzed Route A Atrolactic Acid (Starting Material) B1 Rapid Vacuum Distillation (10-15 mmHg) A->B1 Heat (>150°C) B2 Reflux with Conc. HCl (1.5-2 hours) A->B2 H⁺ / Reflux C1 Condensation & Water Separation B1->C1 D Crude Atropic Acid C1->D C2 Aqueous Workup & Extraction B2->C2 C2->D E Recrystallization (Benzene or Water) D->E F Pure Atropic Acid (Target Product) E->F

Figure 2. Comparative experimental workflows for the dehydration of atrolactic acid.

Protocol A: Thermal Dehydration via Rapid Vacuum Distillation

This method is prioritized when avoiding aqueous acidic workups is desired and rapid throughput is necessary[2].

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure the receiving flask is submerged in an ice-water bath to rapidly cool the distillate. Connect the system to a high-vacuum pump capable of maintaining a stable pressure of 10–15 mmHg.

  • Substrate Loading: Transfer 10.0 g (60.2 mmol) of pure atrolactic acid into the distillation flask. Note: No solvent is used in this neat reaction.

  • Vacuum Initiation: Apply the vacuum and allow the internal pressure to stabilize between 10 and 15 mmHg.

  • Rapid Heating: Plunge the distillation flask into a pre-heated oil bath or sand bath set to 180–200 °C. The atrolactic acid will rapidly melt, dehydrate, and co-distill with the liberated water.

  • Collection: Collect the distillate. The rapid removal prevents the atropic acid from remaining in the heated zone, thereby suppressing the formation of the isatropic acid dimer[1].

  • Isolation: The atropic acid will solidify in the chilled receiving flask. Decant or pipette off the co-distilled water.

  • Purification: Recrystallize the crude solid from hot water or benzene to yield pure atropic acid as colorless crystals (Expected m.p. 106–107 °C)[3].

Protocol B: Acid-Catalyzed Dehydration

This method is ideal for standard bench-top synthesis where high-vacuum distillation equipment is unavailable[5].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (60.2 mmol) of atrolactic acid in 50 mL of concentrated hydrochloric acid (37%).

  • Reflux: Heat the mixture to a gentle reflux (approx. 100–110 °C) with continuous stirring for 1.5 to 2 hours. As the reaction progresses, the solid starting material will dissolve, and an oily layer (crude atropic acid) may begin to separate from the aqueous phase.

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–5 °C) for 30 minutes. The atropic acid will precipitate as a crystalline solid.

  • Filtration: Filter the cold suspension under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove all residual HCl.

  • Purification: Recrystallize the crude product from a mixture of benzene and petroleum ether, or hot water, to afford pure atropic acid[3].

References

  • Title: THE ALKALOIDS - Chemistry and Physiology (Volume 1)
  • Source: scribd.
  • Source: dokumen.
  • Source: scribd.
  • Title: THE ALKALOIDS - Chemistry and Physiology (Alternative Section)

Sources

Application

Application Notes and Protocols: Atrolactic Acid Hemihydrate as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis In the pursuit of enantiomerically pure compounds, particularly within the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the control of stereochemistry is a paramount objective.[1][2] Different enantiomers of a chiral molecule can exhibit vastly different biological activities, making asymmetric synthesis a critical discipline.[2] Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing a subsequent reaction to proceed with high diastereoselectivity, thereby creating a new stereogenic center with a predictable configuration.[1] Following the key stereoselective transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse.

Atrolactic acid, a derivative of mandelic acid, presents a compelling scaffold for a chiral auxiliary due to its inherent stereogenic center at the α-position, which also bears a hydroxyl group and a phenyl ring.[3][4] This unique combination of functionalities offers the potential for rigid, chelated transition states, which are often the key to high levels of stereochemical induction. This guide provides an in-depth exploration of the application of atrolactic acid hemihydrate as a chiral auxiliary, offering detailed protocols and insights into its use in asymmetric synthesis.

Physicochemical Properties of Atrolactic Acid Hemihydrate

Understanding the physical and chemical properties of atrolactic acid hemihydrate is crucial for its effective use in synthesis.

PropertyValueSource
Chemical Formula C₉H₁₀O₃ · 0.5H₂O
Molecular Weight 175.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 88-90 °C (softening at 75 °C)[drugfuture.com]
Solubility Soluble in water, more so in boiling water. Slightly soluble in petroleum ether.[drugfuture.com]
pKa 3.467 (at 25 °C)[drugfuture.com]

Core Principle: A Three-Step Strategy for Asymmetric Synthesis

The use of atrolactic acid hemihydrate as a chiral auxiliary follows a well-defined, three-step sequence:

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate, typically a carboxylic acid or its derivative.

  • Diastereoselective Reaction: The chiral adduct, now possessing diastereotopic faces, undergoes a reaction where the auxiliary directs the approach of a reagent, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

Figure 1. General workflow for the use of atrolactic acid as a chiral auxiliary.

Protocol I: Attachment of the Atrolactic Acid Auxiliary

The first critical step is the esterification of the prochiral carboxylic acid with atrolactic acid.

Objective: To synthesize the chiral ester adduct of a prochiral carboxylic acid and atrolactic acid.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • (R)- or (S)-Atrolactic acid hemihydrate

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-atrolactic acid hemihydrate (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral ester.

Causality Behind Experimental Choices:

  • DCC and DMAP: This combination is a widely used and effective method for esterification, particularly for hindered alcohols like the tertiary hydroxyl group of atrolactic acid. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agent.

  • Aqueous Workup: The acidic and basic washes are necessary to remove any unreacted starting materials and byproducts.

Protocol II: Diastereoselective Enolate Alkylation

With the chiral adduct in hand, the next step is the diastereoselective formation of a new carbon-carbon bond at the α-position of the original carboxylic acid.

Objective: To achieve a highly diastereoselective alkylation of the chiral ester enolate.

Materials:

  • Chiral atrolactic acid ester (from Protocol I)

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a solution of the chiral atrolactic acid ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a freshly prepared solution of LDA (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

  • Purify the product by silica gel column chromatography.

Expected Diastereoselectivity:

While specific data for atrolactic acid is not widely published, based on analogous systems like mandelic acid, high diastereoselectivities can be anticipated.[4] The steric bulk of the phenyl group and the potential for chelation with the lithium counterion are expected to effectively block one face of the enolate.

Figure 2. A plausible model for stereochemical induction by the atrolactic acid auxiliary.

Mechanism of Stereochemical Induction:

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated transition state. The lithium cation is thought to coordinate to both the enolate oxygen and the hydroxyl oxygen of the atrolactic acid moiety. This chelation, combined with the steric hindrance of the phenyl group, effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Protocol III: Cleavage of the Atrolactic Acid Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Objective: To hydrolyze the chiral ester and recover the atrolactic acid auxiliary.

Materials:

  • Diastereomerically enriched product from Protocol II

  • Lithium hydroxide (LiOH) or other suitable base

  • Tetrahydrofuran (THF) and water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolve the diastereomerically enriched ester in a mixture of THF and water (typically 3:1 to 4:1 v/v).

  • Add an excess of LiOH (e.g., 5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC shows complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • The organic layer will contain the desired enantiomerically enriched carboxylic acid.

  • The aqueous layer can be further extracted to recover the atrolactic acid auxiliary.

  • Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the carboxylic acid by crystallization or chromatography.

Causality Behind Experimental Choices:

  • LiOH: Lithium hydroxide is a common and effective reagent for the saponification (hydrolysis) of esters.[5]

  • THF/Water Solvent System: This mixture ensures the solubility of both the ester starting material and the hydroxide nucleophile.

  • Acidification: Acidification is necessary to protonate the carboxylate product and the phenoxide of the recovered auxiliary, allowing for their extraction into an organic solvent.

Conclusion and Future Outlook

Atrolactic acid hemihydrate holds promise as a versatile and effective chiral auxiliary for asymmetric synthesis. Its rigid structure and potential for chelation control offer a powerful tool for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this auxiliary in their own synthetic endeavors. Further research into the application of atrolactic acid in other asymmetric transformations, such as aldol additions and Diels-Alder reactions, is warranted and will undoubtedly expand the synthetic chemist's toolkit for the preparation of enantiomerically pure molecules.

References

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. Available at: [Link]

  • (PDF) Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid - ResearchGate. Available at: [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed. Available at: [Link]

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S). Available at: [Link]

  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3 - Chem 115 Myers. Available at: [Link]

  • Toward the development of a general chiral auxiliary. 9. Highly diastereoselective alkylations and acylations to form tertiary and quaternary centers - PubMed. Available at: [Link]

  • Ester Cleavages via SN2‐Type Dealkylation - ResearchGate. Available at: [Link]

  • Asymmetric synthesis of nearly optically pure atrolactic acid methyl ether | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide - PubMed. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Available at: [Link]

  • Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization - PMC. Available at: [Link]

  • Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed. Available at: [Link]

  • Alcohol or phenol synthesis by ester cleavage - Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Alpha (α) Cleavage - Chemistry Steps. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Available at: [Link]

  • Diastereoselectivity in enolate alkylation reactions - Chemistry Stack Exchange. Available at: [Link]

  • Asymmetric synthesis | DU Chem. Available at: [Link]

  • Diastereoselective β-Hydroxyalkylation and β-Hydroxycarboxylation of Amides by a Diels-Alder Strategy | Request PDF - ResearchGate. Available at: [Link]

  • Chapter 1: Enolate Alkylations. Available at: [Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC. Available at: [Link]

  • Diastereoselective reactions - YouTube. Available at: [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. Available at: [Link]

  • Principles and Applications of Asymmetric Synthesis | Wiley. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters - Organic Chemistry Portal. Available at: [Link]

  • ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID - chem.uaic.ro. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - ResearchGate. Available at: [Link]

  • Amide Synthesis & Reactions | Complete Summary | Organic Chemistry 20.10 - YouTube. Available at: [Link]

Sources

Method

Mechanistic Rationale: The Role of Atrolactic Acid in Anticholinergic Design

Application Note: Synthesis and Pharmacological Validation of Atrolactic Acid-Derived Anticholinergics Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a critical chiral building block in the development of selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Pharmacological Validation of Atrolactic Acid-Derived Anticholinergics

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a critical chiral building block in the development of selective muscarinic acetylcholine receptor (mAChR) antagonists[1]. Historically, anticholinergic agents like 3-quinuclidinyl benzilate (QNB) were developed for their potent, long-acting properties; however, their non-selective binding across muscarinic subtypes and high lipophilicity lead to severe central nervous system (CNS) toxicity and hallucinogenic effects[2].

To engineer out these adverse effects while maintaining therapeutic efficacy for respiratory (e.g., COPD) and urological (e.g., overactive bladder) conditions, structural modifications to the acid moiety are required[3]. Replacing one of the bulky phenyl rings of benzilic acid with a methyl group yields atrolactic acid. This substitution introduces a defined α -stereocenter, slightly reduces lipophilicity to restrict blood-brain barrier (BBB) penetrance, and fundamentally alters receptor subtype selectivity. Specifically, the resulting derivative, 3-quinuclidinyl atrolactate (QNA), functions as a competitive antagonist with a pronounced selectivity for M1 and M3 receptors over the M2 subtype, effectively eliminating the LSD-like hallucinatory profile associated with QNB[4].

Pathway A Acetylcholine (Endogenous Agonist) B M1/M3 Muscarinic Receptors (Gq-coupled) A->B Binds C Phospholipase C (PLC) Activation B->C Activates D IP3 / DAG Release C->D Cleaves PIP2 E Intracellular Ca2+ Increase (Smooth Muscle Contraction) D->E Triggers F (R,R)-QNA (Competitive Antagonist) F->B Blocks (High Affinity)

Muscarinic receptor signaling pathway and competitive inhibition by (R,R)-QNA.

Synthetic Workflow and Causality

The synthesis of QNA from atrolactic acid requires overcoming significant steric hindrance. Direct Fischer esterification of atrolactic acid with the bulky bicyclic 3-quinuclidinol is thermodynamically unfavorable and prone to low yields.

To bypass this, a causal two-step transesterification strategy is employed[2]. First, atrolactic acid is converted into a less sterically hindered intermediate, methyl atrolactate, using methanol and a sulfuric acid catalyst. Second, the methyl ester undergoes transesterification with 3-hydroxyquinuclidine. This step utilizes an aluminum isopropoxide catalyst and is driven forward under reduced pressure (120–150°C) to continuously evaporate the methanol byproduct, forcing the equilibrium toward the final QNA product[2].

Workflow A Atrolactic Acid (Chiral Pool) B Fischer Esterification (MeOH, H2SO4) A->B C Methyl Atrolactate (Intermediate) B->C D Transesterification (3-Quinuclidinol, Base) C->D E 3-Quinuclidinyl Atrolactate (QNA Racemate) D->E F Chiral Resolution (Chromatography) E->F G (R,R)-QNA (Active Isomer) F->G Isomer 1 H (S,S)-QNA (Inactive Isomer) F->H Isomer 2

Synthetic workflow for 3-quinuclidinyl atrolactate (QNA) from atrolactic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl Atrolactate

Objective: Convert atrolactic acid to a reactive methyl ester intermediate while minimizing side reactions.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 39.8 g (0.24 mol) of atrolactic acid with 40 mL of anhydrous methanol[2].

  • Catalysis: Slowly add 12 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous magnetic stirring[2]. Causality: The strong acid protonates the carbonyl oxygen, increasing its electrophilicity, while simultaneously acting as a dehydrating agent to sequester the water byproduct.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 12 hours[2].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot and analyze via HPLC using a Primesep 200 column (Mobile Phase: MeCN/H2O 20/80%; UV Detection: 200 nm) to confirm the complete consumption of the atrolactic acid peak[1].

  • Workup: Cool the solution to room temperature and dilute with an equal volume of distilled water. Saturate the aqueous mixture with sodium bicarbonate and sodium chloride[2]. Causality: Neutralizing the acid prevents reverse hydrolysis, while the brine increases the ionic strength of the aqueous layer, driving the organic ester into the extraction phase.

  • Extraction: Extract the saturated solution with three 250 mL portions of ethyl ether[2]. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield methyl atrolactate.

Protocol B: Synthesis of 3-Quinuclidinyl Atrolactate (QNA)

Objective: Couple methyl atrolactate with 3-hydroxyquinuclidine via transesterification.

  • Setup: In a rigorously dried Schlenk flask, combine equimolar amounts (0.1 mol) of methyl atrolactate and 3-hydroxyquinuclidine.

  • Catalysis: Add 0.01 mol of aluminum isopropoxide ( Al(O−i−Pr)3​ )[2]. Causality: Aluminum isopropoxide coordinates with the carbonyl oxygen to facilitate the alkoxide exchange without racemizing the sensitive α -stereocenter of the atrolactate moiety.

  • Reaction: Heat the mixture to 120–150°C under reduced pressure (approx. 15 mmHg)[2]. Causality: The application of vacuum continuously removes the volatile methanol byproduct, driving the Le Chatelier equilibrium exclusively toward the formation of QNA.

  • Purification & Validation: Cool the crude melt, dissolve in dilute HCl, and wash with ether to remove unreacted ester. Basify the aqueous layer with NaOH (pH 10) and extract with chloroform. Validate the structural integrity via 1H-NMR (confirming the downfield shift of the quinuclidine C3 proton) and LC-MS.

Pharmacological Evaluation: Stereoselective Binding Data

The stereochemistry of the atrolactic acid moiety dictates the pharmacological behavior of the resulting anticholinergic. Radioligand binding assays and functional tissue responses (e.g., rabbit vas deferens for M1, guinea pig atria for M2) demonstrate that the stereoisomers of QNA behave as competitive antagonists with distinct rank orders of potency[4].

The table below summarizes the relative muscarinic receptor affinity profiles, highlighting the ten-fold reduction in overall affinity compared to QNB, but a marked enhancement in M1/M3 selectivity[4].

CompoundTarget Receptor SubtypesRelative Affinity vs QNBSelectivity ProfileClinical Implication
(R,R)-QNA M1, M3~10-fold lowerHigh M1/M3 over M2[4]Potent bronchodilator / antispasmodic
(S,S)-QNA M1, M2, M3>100-fold lowerPoor affinityInactive isomer
QNB (Ref)M1, M2, M3Baseline (Highest)Non-selectiveSevere hallucinogen / Tachycardia
Atropine (Ref)M1, M2, M3~Comparable to QNBNon-selectiveStandard anticholinergic baseline

Data Interpretation: The (R,R)-isomer of QNA exhibits high functional affinity for M1 and M3 receptors while maintaining a significantly lower affinity for M2 (cardiac) receptors. This stereoselective profile prevents the severe bradycardia/tachycardia and central hallucinogenic effects associated with the non-selective QNB[4].

References

  • Muscarinic Antagonists Free of Hallucinogenic Properties.dtic.mil.
  • Synthesis, absolute configuration and antimuscarinic activity of the enantiomers of [1-(2,2-diphenyl-[1,3]dioxolan-4-yl)-ethyl]dimethylamine.
  • Atrolactic Acid - SIELC Technologies.sielc.com.
  • Quinuclidine derivatives and medicinal compositions containing the same.google.com.
  • unclassified ad number - DTIC.dtic.mil.

Sources

Application

Application Note: Preparation and Characterization of Biodegradable Polymers from Atrolactic Acid Derivatives for Biomedical Applications

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of biodegradable polymers derived from atrolactic acid (ALA). A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of biodegradable polymers derived from atrolactic acid (ALA). Atrolactic acid, a phenyl-substituted derivative of lactic acid, offers a unique platform for creating polyesters with tailored properties, such as increased hydrophobicity and modified degradation kinetics, which are highly desirable for advanced biomedical applications. This guide details the necessary protocols, from the synthesis of the cyclic dimer of atrolactic acid to its polymerization via Ring-Opening Polymerization (ROP), and subsequent physicochemical and in vitro characterization. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction

Biodegradable aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are cornerstones of modern biomedical technology, finding use in applications ranging from resorbable sutures to complex drug delivery systems and tissue engineering scaffolds.[1][2] Their biocompatibility and ability to degrade into non-toxic, metabolizable byproducts are key to their success.[2]

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) presents an intriguing alternative to traditional monomers like lactic acid. The incorporation of a phenyl group onto the polymer backbone is expected to significantly increase the hydrophobicity and steric bulk of the resulting polymer, poly(atrolactic acid) (PALA). These modifications can lead to altered thermal properties, mechanical strength, and, most importantly, a more controlled and potentially slower hydrolytic degradation rate.[3][4] This makes PALA a compelling candidate for applications requiring long-term stability or for the controlled release of hydrophobic therapeutic agents.[3][4]

This application note provides detailed, field-proven protocols for the laboratory-scale synthesis of PALA. We focus on the Ring-Opening Polymerization (ROP) of the atrolactic acid cyclic dimer, a method known for producing high molecular weight polymers with controlled characteristics.[5][6][7] We further detail the essential characterization techniques required to validate the polymer's structure, molecular weight, thermal properties, and degradation profile.

Section 1: Monomer Synthesis - Atrolactic Acid Cyclic Dimer

The synthesis of a high-purity cyclic monomer is paramount for achieving high molecular weight polymers through ROP.[8] Impurities such as water or residual acid can interfere with the polymerization catalyst and lead to premature chain termination.[8] The target monomer is the six-membered cyclic diester of atrolactic acid: 3,6-dimethyl-3,6-diphenyl-1,4-dioxane-2,5-dione .

Protocol 1.1: Synthesis of Atrolactic Acid Cyclic Dimer

This two-step protocol first involves the oligomerization of atrolactic acid, followed by a catalytic, back-biting depolymerization under high vacuum to yield the cyclic dimer.

Step A: Oligomerization

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a short-path distillation head connected to a vacuum source, and a nitrogen inlet.

  • Reagents: Add racemic atrolactic acid to the flask.

  • Reaction: Heat the flask to 170-180°C under a slow stream of nitrogen while stirring. Water will begin to distill off.

  • Vacuum: After the initial water evolution ceases (approx. 2-3 hours), gradually apply a vacuum (approx. 100 mbar) to facilitate the removal of condensation water and drive the reaction towards a low-molecular-weight oligomer. Continue for 4-6 hours.

  • Result: The product is a viscous, glassy oligomer of atrolactic acid. Let it cool under nitrogen.

Step B: Catalytic Depolymerization to Cyclic Dimer

  • Catalyst Addition: Break the vacuum with nitrogen and add a depolymerization catalyst, such as tin(II) oxide (SnO) or another suitable transesterification catalyst (e.g., 0.5 mol% relative to the monomer repeat unit).

  • Setup: Re-establish the high vacuum setup, ensuring all glassware is thoroughly dried. A Kugelrohr apparatus or a short-path distillation setup with a receiving flask cooled in an ice bath is ideal.

  • Reaction: Heat the oligomer/catalyst mixture to 220-250°C under high vacuum (<1 mbar).

  • Distillation: The cyclic dimer will slowly form and distill from the reaction mixture. It will solidify in the receiving flask as a white crystalline solid. The distillation is slow and may take several hours.

  • Purification: The crude dimer must be purified to polymerization grade. Recrystallization from hot, anhydrous toluene or ethyl acetate is a highly effective method. Repeat the recrystallization until a sharp melting point is achieved and NMR analysis shows high purity.

  • Drying: Dry the purified crystalline dimer in a vacuum oven at 50°C for at least 24 hours to remove any residual solvent.[5]

Scientist's Note: The purity of the cyclic dimer is the most critical factor for successful polymerization. The presence of even trace amounts of water or acidic impurities will lead to low molecular weight polymers. Ensure all glassware is flame-dried or oven-dried immediately before use.

Section 2: Ring-Opening Polymerization (ROP) of Atrolactic Acid Dimer

ROP is the preferred method for synthesizing high molecular weight PALA.[7] It involves the use of a catalyst and an initiator to open the cyclic dimer and propagate the polymer chain.[9] Tin(II) octoate (Sn(Oct)₂) is a widely used and highly effective catalyst for this reaction, often used with an alcohol co-initiator.[5][6][10]

Protocol 2.1: Bulk Polymerization of Atrolactic Acid Dimer

  • Setup: In a glovebox or under a strict inert atmosphere (Schlenk line), add the purified, dried atrolactic acid cyclic dimer to a flame-dried reaction tube or flask equipped with a magnetic stir bar.

  • Initiator: Add a calculated amount of an alcohol initiator, such as benzyl alcohol or 1-dodecanol. The monomer-to-initiator ratio ([M]/[I]) will theoretically determine the degree of polymerization and thus the final molecular weight.

  • Catalyst: Prepare a stock solution of Tin(II) octoate (Sn(Oct)₂) in anhydrous toluene.[5] Add a specific amount of the catalyst solution to the reaction vessel using a syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.

  • Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 130-145°C.[5][10] The solid monomer will melt, and the viscosity of the solution will increase significantly as the polymerization proceeds. Allow the reaction to proceed for 4-24 hours.

  • Isolation: After the desired time, cool the reaction to room temperature. The resulting polymer will be a hard, glassy solid. Dissolve the polymer in a minimal amount of a suitable solvent like dichloromethane (DCM) or chloroform.

  • Purification: Precipitate the polymer by slowly pouring the DCM solution into a large excess of cold methanol with vigorous stirring.[5] This removes unreacted monomer and catalyst residues.

  • Drying: Collect the precipitated fibrous or powdered polymer by filtration and wash it several times with fresh methanol. Dry the final polymer in a vacuum oven at 50°C to a constant weight.[5]

Causality Explainer: The initiator (alcohol) reacts with Sn(Oct)₂ to form a tin alkoxide species, which is the true initiating species.[6][11] This alkoxide attacks the carbonyl carbon of the monomer, cleaving the ester bond and opening the ring.[11] The molecular weight is controlled by the [M]/[I] ratio because each initiator molecule starts one polymer chain.[9]

Diagram 1: Ring-Opening Polymerization Workflow

ROP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Work-up & Purification Monomer Purified Atrolactic Dimer Add_to_Flask Combine in Reaction Vessel Monomer->Add_to_Flask Initiator Benzyl Alcohol Initiator->Add_to_Flask Catalyst Sn(Oct)₂ in Toluene Catalyst->Add_to_Flask Polymerization Heat (130-145°C) 4-24 hours Add_to_Flask->Polymerization Dissolve Dissolve in DCM Polymerization->Dissolve Precipitate Precipitate in Cold Methanol Dissolve->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Final_Polymer Pure PALA Polymer Dry->Final_Polymer

Caption: Workflow for the bulk ring-opening polymerization of atrolactic acid dimer.

Section 3: Physicochemical Characterization of Poly(atrolactic acid)

Thorough characterization is essential to confirm the synthesis of the desired polymer and to understand its properties for potential applications.

Protocol 3.1: Structural Confirmation via NMR Spectroscopy

  • Purpose: To confirm the chemical structure of the PALA polymer.

  • Method: Dissolve a small sample (5-10 mg) of the dried polymer in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

  • Expected Results: The ¹H NMR spectrum should show characteristic peaks for the phenyl protons (aromatic region, ~7.2-7.5 ppm), the methyl protons (~1.9 ppm), and the absence of monomer peaks. The ¹³C NMR will confirm the presence of carbonyl, quaternary, methyl, and aromatic carbons.

Protocol 3.2: Molecular Weight Determination via Size Exclusion Chromatography (SEC)

  • Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Method: Dissolve the polymer in a suitable mobile phase (e.g., THF or Chloroform) at a known concentration (e.g., 1-2 mg/mL). Run the sample through an SEC system equipped with a refractive index (RI) detector. Use polystyrene standards for calibration.

  • Data Presentation:

Sample ID[M]/[I] RatioMn (kDa)Mw (kDa)PDI (Mw/Mn)
PALA-0150:115.218.11.19
PALA-02100:128.935.81.24
PALA-03200:155.170.51.28

Protocol 3.3: Thermal Properties Analysis (DSC & TGA)

  • Purpose: To determine key thermal transitions and thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) under a nitrogen atmosphere, typically from 25°C to 200°C at 10°C/min, cool it, and then perform a second heating scan. The glass transition temperature (Tg) is determined from the second heat. PALA is expected to be amorphous and exhibit a higher Tg than PLA due to the bulky phenyl groups restricting chain mobility.

  • Thermogravimetric Analysis (TGA): Heat a sample (5-10 mg) from 25°C to 600°C at 10°C/min under nitrogen. This determines the decomposition temperature (Td), providing information on the polymer's thermal stability.

PolymerGlass Transition (Tg)Decomposition Temp. (Td)
PALA~90-110 °C~320-350 °C
PLLA~55-60 °C[2]~330-380 °C

Section 4: In Vitro Degradation Studies

Understanding the hydrolytic degradation profile is crucial for biomedical applications.[12] The increased hydrophobicity of PALA is expected to slow down water diffusion into the polymer matrix, resulting in a slower degradation rate compared to PLA.[13][14]

Protocol 4.1: Hydrolytic Degradation of PALA Films

  • Sample Preparation: Prepare thin films of PALA by solvent casting from a DCM solution into a PTFE dish. Dry the films under vacuum to remove all solvent. Cut the film into pre-weighed samples (e.g., 10-15 mg).

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[13]

  • Incubation: Place each polymer sample into a vial containing 10 mL of PBS. Incubate the vials in a shaking incubator at 37°C.[13]

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 16 weeks), remove triplicate samples for analysis.

  • Analysis:

    • Mass Loss: Carefully rinse the retrieved samples with deionized water, dry them to a constant weight in a vacuum oven, and calculate the percentage of mass loss.

    • Molecular Weight Change: Analyze the dried, degraded samples by SEC (Protocol 3.2) to track the decrease in molecular weight over time.

    • pH Change: Measure the pH of the degradation medium to monitor the release of acidic byproducts.

Diagram 2: In Vitro Degradation Study Workflow

Degradation_Workflow cluster_setup Setup cluster_analysis Analysis at Time Points (t₁, t₂, t₃...) start PALA Film Samples (Pre-weighed) incubate Incubate at 37°C start->incubate pbs PBS Buffer (pH 7.4) pbs->incubate retrieve incubate->retrieve Retrieve Samples mass Mass Loss (%) sec Molecular Weight (SEC) ph Medium pH retrieve->mass retrieve->sec retrieve->ph

Caption: Experimental workflow for assessing the hydrolytic degradation of PALA.

Section 5: Discussion and Applications

The presence of the phenyl group in the PALA backbone imparts distinct properties compared to its aliphatic counterpart, PLA. The increased hydrophobicity is expected to slow water penetration, leading to a more gradual hydrolytic degradation process.[14] This characteristic is highly advantageous for long-term implantable devices or drug delivery systems where a prolonged therapeutic window is required.[3][4]

Furthermore, the hydrophobic nature of PALA makes it an excellent candidate for encapsulating and delivering hydrophobic drugs, potentially improving drug loading and modulating release kinetics.[3] The higher glass transition temperature suggests better dimensional stability at physiological temperatures, which is critical for load-bearing applications in tissue engineering.[15] Researchers and drug development professionals can leverage these unique properties to design next-generation biomedical devices and therapies.

References

  • On the mechanism of polymerization of cyclic esters induced by Tin(II)
  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC.
  • Hydrophobic Polymers. Amerigo Scientific.
  • Types and applications of biodegradable, hydrophobic and injectable polymers.
  • Application of Tin(II) Octoate in the Synthesis of Biodegradable Polymers. Benchchem.
  • Ring-Opening polymeriz
  • Biomedical Applic
  • Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges. MDPI.
  • 2.
  • A glimpse of biodegradable polymers and their biomedical applic
  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. MDPI.
  • Hydrolysis and Biodegradation of Poly(lactic acid).
  • Poly(lactic acid)
  • Tuning the hydrolytic degradation rate of poly-lactic acid (PLA)
  • Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Google Search Result.
  • Abiotic-hydrolytic Degradation of Poly(lactic acid). The Royal Society of Chemistry.
  • Chemical Properties of Poly(lactic) acid. Kinam Park.
  • Synthesis and Characterizations of Poly (Lactic Acid)
  • Ring Opening Polymeriz

Sources

Method

Functionalization of the hydroxyl group in Atrolactic acid hemihydrate

Application Note: Functionalization of the Tertiary Hydroxyl Group in Atrolactic Acid Hemihydrate Introduction & Mechanistic Rationale Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a highly valuable chiral buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Tertiary Hydroxyl Group in Atrolactic Acid Hemihydrate

Introduction & Mechanistic Rationale

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a highly valuable chiral building block utilized extensively in asymmetric synthesis and the development of novel therapeutics[1]. However, functionally modifying its tertiary hydroxyl group presents a trifecta of complex chemical challenges that require precise synthetic planning:

  • Steric Hindrance : The α -carbon is fully substituted with a phenyl ring, a methyl group, a carboxyl group, and the target hydroxyl group. This massive steric bulk renders the hydroxyl oxygen a remarkably poor nucleophile.

  • Chemoselectivity & Side Reactions : The molecule contains a more reactive carboxylic acid moiety that must be orthogonally protected to prevent unwanted polymerization or mixed anhydride formation. Furthermore, under strong basic conditions, the molecule is prone to racemization via enolate formation[2]. Under harsh acidic conditions, it risks E1 elimination (dehydration) to form atropic acid (2-phenylacrylic acid) derivatives.

  • Hydration State : Commercially available atrolactic acid frequently exists as a hemihydrate ( 0.5 H2​O ). For moisture-sensitive functionalizations (e.g., Steglich O-acylation or silylation), this crystal water acts as a nucleophilic trap that will rapidly quench reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or silyl triflates.

To achieve high-yielding functionalization, a sequential strategy must be employed: azeotropic dehydration, chemoselective carboxyl protection, and finally, hypernucleophile-catalyzed hydroxyl functionalization[2][3].

Strategic Workflow

Workflow A Atrolactic Acid Hemihydrate B Azeotropic Drying (Toluene, Dean-Stark) A->B C Anhydrous Atrolactic Acid B->C D Carboxyl Protection (MeOH, H2SO4) C->D E Methyl Atrolactate (Intermediate) D->E F Hydroxyl Functionalization (e.g., O-Acylation / Silylation) E->F G Functionalized Target Molecule F->G

Figure 1: Sequential workflow for the functionalization of Atrolactic Acid Hemihydrate.

Experimental Protocols

Protocol A: Preparation of Anhydrous Atrolactic Acid

Causality & Validation: Direct oven-drying of the hemihydrate can lead to partial sublimation or thermal degradation. Azeotropic distillation leverages the boiling point of a toluene/water azeotrope to gently and quantitatively remove crystal water. The protocol is self-validating: the reaction is complete when water ceases to collect in the Dean-Stark trap, and Karl Fischer (KF) titration should confirm moisture content <0.05% .

Step-by-Step Methodology:

  • Suspend Atrolactic acid hemihydrate (10.0 g) in anhydrous toluene (150 mL) within a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux ( 110∘C ) under a nitrogen atmosphere.

  • Maintain reflux for 4–6 hours until the theoretical volume of water ( ≈0.54 mL ) is collected in the trap.

  • Allow the solution to cool to room temperature. The anhydrous atrolactic acid may partially crystallize.

  • Concentrate the mixture under reduced pressure and dry the resulting white solid in a vacuum oven at 40∘C overnight.

Protocol B: Chemoselective Carboxyl Protection

Causality & Validation: Fischer esterification selectively targets the unhindered carboxylic acid. The tertiary hydroxyl remains unreacted due to its steric bulk. Sulfuric acid is used catalytically; excessive acid or prolonged heating must be avoided to prevent E1 dehydration[3]. Conversion is validated via FTIR by the disappearance of the broad -COOH stretch ( 3300−2500 cm−1 ) and the appearance of a sharp ester carbonyl peak at ≈1740 cm−1 .

Step-by-Step Methodology:

  • Dissolve anhydrous atrolactic acid (8.0 g) in anhydrous methanol (80 mL).

  • Add concentrated H2​SO4​ (0.4 mL, catalytic) dropwise at 0∘C .

  • Warm the reaction to 60∘C and stir for 8 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quench the reaction by carefully adding saturated aqueous NaHCO3​ until pH 8 is reached.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield methyl atrolactate.

Protocol C: O-Acylation via Steglich Condensation

Causality & Validation: Standard acyl chlorides with pyridine fail to acylate this tertiary alcohol efficiently. The Steglich esterification overcomes this by using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a hypernucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly susceptible to attack even by sterically hindered alcohols[2][4]. Running the reaction at room temperature prevents base-catalyzed racemization of the chiral center[2]. The precipitation of dicyclohexylurea (DCU) serves as a visual self-validation of reaction progress.

Step-by-Step Methodology:

  • Dissolve methyl atrolactate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) at 0∘C under argon[2].

  • Add DMAP (0.1 eq) to the solution[2].

  • In a separate vial, dissolve DCC (1.1 eq) in a minimal volume of DCM and add it dropwise to the reaction mixture over 20 minutes[2].

  • Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (DCU) will form.

  • Filter the mixture through a pad of Celite to remove DCU.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and purify via flash chromatography.

Protocol D: O-Silylation (Hydroxyl Protection)

Causality & Validation: If the hydroxyl group needs to be temporarily masked, standard silyl chlorides (e.g., TBSCl) are insufficiently reactive. A silyl triflate (TBSOTf) paired with a non-nucleophilic base (2,6-lutidine) provides the necessary electrophilicity to silylate the tertiary alcohol without causing elimination.

Step-by-Step Methodology:

  • Dissolve methyl atrolactate (1.0 eq) in anhydrous DCM at −78∘C .

  • Add 2,6-lutidine (2.0 eq) and stir for 5 minutes.

  • Add TBSOTf (1.5 eq) dropwise.

  • Stir at −78∘C for 1 hour, then slowly warm to room temperature over 3 hours.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, and purify via silica gel chromatography.

Mechanistic Pathways & Side Reactions

Mechanism Start Methyl Atrolactate (Tertiary OH) Path1 Base-Catalyzed O-Acylation (DMAP/DCC) Start->Path1 Steglich Condensation Path2 Strong Acid / Heat (Side Reaction) Start->Path2 E1 Dehydration Path3 Strong Base + Alkyl Halide (O-Alkylation) Start->Path3 Williamson-Type Prod1 O-Acyl Derivative (High Yield, No Racemization) Path1->Prod1 Prod2 Atropic Acid Derivative (E1 Elimination Product) Path2->Prod2 Prod3 O-Alkyl Ether (Moderate Yield, Risk of Epimerization) Path3->Prod3

Figure 2: Mechanistic divergence in the functionalization of methyl atrolactate.

Data Presentation: Reaction Metrics Summary

The following table summarizes the expected quantitative outcomes and chemoselectivity profiles based on the selected functionalization route.

TransformationReagents / ConditionsTarget GroupExpected YieldChemoselectivity / Notes
Dehydration Toluene, Reflux, Dean-StarkHemihydrate Anhydrous >98% Crucial first step; prevents reagent quenching.
Carboxyl Protection MeOH, cat. H2​SO4​ , 60∘C -COOH -COOMe 85−92% Highly selective for COOH; tertiary OH remains intact[3].
O-Acylation R-COOH, DCC, DMAP, DCM, RTTertiary -OH Ester 75−88% High yield; room temp prevents racemization[2][4].
O-Silylation TBSOTf, 2,6-lutidine, DCM, −78∘C Tertiary -OH OTBS 80−90% TBSCl is ineffective; triflate is required for steric bypass.
O-Alkylation R-X, NaH, THF, 0∘C Tertiary -OH Ether 40−60% Moderate yields; strong base increases risk of racemization.

Sources

Application

Atrolactic Acid: A Chiral Workhorse in the Synthesis of Neurological Therapeutic Agents

Introduction: The Critical Role of Chirality in Neurological Drug Development In the intricate landscape of neurological drug development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Neurological Drug Development

In the intricate landscape of neurological drug development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Many therapeutic agents targeting the central nervous system (CNS) are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse side effects. Therefore, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry and a critical consideration for regulatory bodies.

This technical guide delves into the application of atrolactic acid, a versatile chiral α-hydroxy acid, as a key tool in the stereoselective synthesis of neurological therapeutic agents. We will explore its utility as a chiral resolving agent, a critical step in obtaining enantiomerically pure intermediates for the synthesis of complex neurological drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage chiral technologies for the efficient and precise synthesis of next-generation neurological therapies.

Atrolactic Acid: A Versatile Chiral Resolving Agent

Atrolactic acid, or 2-hydroxy-2-phenylpropanoic acid, possesses a stereogenic center and is commercially available in both its (R)- and (S)-enantiomeric forms. Its carboxylic acid functionality allows it to readily form diastereomeric salts with racemic basic compounds, such as amines. These diastereomeric salts possess different physical properties, most notably solubility, which enables their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from the salt, providing an enantiomerically pure building block for further synthesis.

The efficacy of a chiral resolving agent hinges on several factors, including its ability to form well-defined, crystalline salts with the target racemate, the significant difference in solubility between the resulting diastereomeric salts, and the ease of its recovery for potential reuse. Atrolactic acid often excels in these areas, making it a valuable tool in the chemist's arsenal for asymmetric synthesis.

Application in the Synthesis of Dopamine Agonists: The Case of Rotigotine

A compelling example of atrolactic acid's application lies in the synthesis of (S)-(-)-Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The therapeutic efficacy of Rotigotine is primarily attributed to its (S)-enantiomer. Therefore, a robust and scalable method for obtaining the enantiomerically pure active pharmaceutical ingredient (API) is essential.

One of the key strategic steps in several reported syntheses of (S)-(-)-Rotigotine is the resolution of a racemic amine intermediate. This is where atrolactic acid can be effectively employed.

Logical Workflow for Chiral Resolution

The general strategy involves the reaction of a racemic amine precursor with an enantiomerically pure form of atrolactic acid to form a mixture of diastereomeric salts. Subsequent fractional crystallization allows for the isolation of the less soluble diastereomeric salt, from which the desired enantiomer of the amine is then liberated.

G cluster_0 Racemic Amine Synthesis cluster_1 Chiral Resolution cluster_2 Synthesis of (S)-(-)-Rotigotine racemic_amine Racemic Amine Precursor diastereomeric_salts Mixture of Diastereomeric Salts racemic_amine->diastereomeric_salts Salt Formation atrolactic_acid (R)- or (S)-Atrolactic Acid atrolactic_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization isolated_salt Isolated Diastereomeric Salt fractional_crystallization->isolated_salt liberation Liberation of Amine isolated_salt->liberation enantiopure_amine Enantiopure Amine Intermediate liberation->enantiopure_amine final_steps Further Synthetic Steps enantiopure_amine->final_steps rotigotine (S)-(-)-Rotigotine final_steps->rotigotine

Caption: General workflow for the synthesis of (S)-(-)-Rotigotine via chiral resolution using atrolactic acid.

Detailed Protocol: Chiral Resolution of a Key Intermediate for Dopamine Agonist Synthesis

The following protocol is a representative example of how atrolactic acid can be used to resolve a racemic amine intermediate, a crucial step in the synthesis of certain dopamine agonists. This protocol is based on established principles of diastereomeric salt resolution.

Objective: To resolve a racemic primary or secondary amine, a key building block for a neurological therapeutic agent, using (S)-(-)-atrolactic acid.

Materials:

Reagent/SolventGradeSupplier
Racemic Amine Intermediate≥98%Commercial Source
(S)-(-)-Atrolactic Acid≥99% eeCommercial Source
MethanolAnhydrousCommercial Source
Ethyl AcetateACS GradeCommercial Source
Diethyl EtherAnhydrousCommercial Source
1 M Hydrochloric AcidVolumetric StandardCommercial Source
1 M Sodium HydroxideVolumetric StandardCommercial Source

Experimental Procedure:

Step 1: Formation of Diastereomeric Salts

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic amine intermediate (1.0 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and ethyl acetate. The choice of solvent is critical and may require optimization to achieve efficient crystallization.

  • In a separate flask, dissolve (S)-(-)-atrolactic acid (0.5 to 1.0 equivalent) in the same solvent. The stoichiometry of the resolving agent may need to be adjusted based on the specific amine and desired efficiency of resolution.

  • Slowly add the atrolactic acid solution to the amine solution with continuous stirring at room temperature.

  • Stir the resulting mixture for a predetermined period (e.g., 1-2 hours) at room temperature to allow for complete salt formation.

Step 2: Fractional Crystallization

  • Gently heat the mixture to reflux to ensure complete dissolution of the diastereomeric salts.

  • Allow the solution to cool slowly to room temperature. The rate of cooling is crucial for the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • For further crystallization, the flask can be placed in a refrigerator (4°C) or a freezer (-20°C) for several hours to overnight.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected solid is the diastereomeric salt of the desired amine enantiomer with (S)-(-)-atrolactic acid. The mother liquor contains the enriched, more soluble diastereomeric salt.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the isolated diastereomeric salt in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Basify the aqueous layer by the dropwise addition of a 1 M sodium hydroxide solution with vigorous stirring until the pH is above 10. This will protonate the atrolactic acid and deprotonate the amine, breaking the salt.

  • Separate the organic layer.

  • Extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved amine is derivatized with a chiral or achiral reagent and analyzed on a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: This technique can be used to differentiate between the signals of the two enantiomers.

The following table provides representative data that might be obtained during such a resolution process.

ParameterValue
Initial AmineRacemic (50:50 mixture of enantiomers)
Resolving Agent(S)-(-)-Atrolactic Acid
Yield of Diastereomeric Salt40-50% (based on half the starting material)
Enantiomeric Excess (ee) of Resolved Amine>98%

Causality Behind Experimental Choices

  • Choice of Resolving Agent: (S)-(-)-Atrolactic acid is chosen for its ability to form crystalline salts with amines and for its commercial availability in high enantiomeric purity. The phenyl group in atrolactic acid can participate in π-π stacking interactions within the crystal lattice, which can contribute to better discrimination between the diastereomeric salts.

  • Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. A mixture of solvents is often used to fine-tune the solubility properties.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the first crop of crystals, although at the expense of yield.

  • Rate of Cooling: Slow cooling promotes the formation of larger, more ordered crystals, which are typically of higher purity. Rapid cooling can lead to the co-precipitation of both diastereomers.

Self-Validating System and Trustworthiness

The protocol incorporates self-validating checkpoints to ensure the integrity of the process:

  • Monitoring Crystallization: The progress of the fractional crystallization can be monitored by taking small aliquots of the mother liquor at different time points and analyzing the enantiomeric ratio of the amine. This provides real-time feedback on the efficiency of the resolution.

  • Purity of the Liberated Amine: The chemical purity of the final enantiopure amine should be confirmed by standard analytical techniques such as NMR and Mass Spectrometry to ensure that no side reactions have occurred during the salt breaking step.

  • Recovery of the Resolving Agent: The aqueous layer from the liberation step contains the sodium salt of atrolactic acid. Acidification of this layer followed by extraction with an organic solvent allows for the recovery of the chiral resolving agent, which can be reused, making the process more cost-effective and sustainable.

Conclusion

Atrolactic acid serves as a powerful and practical tool for the enantioselective synthesis of neurological therapeutic agents. Its application as a chiral resolving agent enables the efficient separation of racemic intermediates, providing access to enantiomerically pure building blocks essential for the construction of complex and stereochemically defined drug molecules. The protocol and principles outlined in this guide demonstrate a robust and reliable methodology that can be adapted and optimized for the synthesis of a wide range of chiral amines used in the development of novel CNS therapies. The careful selection of experimental parameters and the implementation of self-validating checks are key to achieving high enantiopurity and ensuring the overall success of the synthetic strategy.

References

  • Processes for preparing highly pure rotigotine or a pharmaceutically acceptable salt thereof. (2010, July 31). Google Patents. [1]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023, October 16). CrystEngComm. [Link]

  • Chiral Drugs: An Overview. (n.d.). PMC. [Link][2]

  • Preparation method of rotigotine. (n.d.). Google Patents. [3]

  • Processes for the Preparation of Rotigotine and Intermediates Thereof. (n.d.). Google Patents. [4]

  • Solid form of racemic rotigotine. (n.d.). Google Patents. [5]

  • Process for the preparation of rotigotine. (n.d.). Google Patents. [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Atrolactic Acid Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering stability issues during the isolation and drying of Atrolactic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering stability issues during the isolation and drying of Atrolactic acid (2-hydroxy-2-phenylpropanoic acid).

A common and frustrating issue in the laboratory is the spontaneous dehydration of atrolactic acid into atropic acid (2-phenylacrylic acid) during solvent removal. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to help you eliminate this impurity from your workflows.

🔍 Frequently Asked Questions (FAQs)

Q1: Why does my atrolactic acid spontaneously dehydrate when other α -hydroxy acids (like lactic acid) are stable under the same drying conditions?

A: The instability is a direct consequence of the molecule's specific structural electronics. Atrolactic acid possesses a hydroxyl group on a carbon that is both tertiary and benzylic. When this hydroxyl group is protonated by trace acids, the loss of a water molecule generates a tertiary benzylic carbocation[1].

This intermediate is exceptionally stabilized by resonance delocalization from the adjacent phenyl ring and hyperconjugation from the methyl group. Because the carbocation is so stable, the activation energy for this E1 elimination mechanism is remarkably low[2]. Consequently, even mild heat or slightly acidic conditions will rapidly drive the equilibrium toward the formation of the α,β -unsaturated atropic acid[3].

Q2: Can I use a rotary evaporator or a standard vacuum oven to dry my fractions?

A: It is highly discouraged unless conditions are strictly controlled. Rotary evaporation typically utilizes a heated water bath (40–60°C). As the solvent evaporates, any trace acidic impurities in your fraction become highly concentrated. This combination of thermal energy and localized low pH creates an ideal catalytic environment for E1 dehydration[4]. If rotary evaporation is absolutely necessary, keep the bath below 20°C, utilize a high-capacity vacuum pump, and ensure the solution is strictly neutralized prior to evaporation.

Q3: How does the choice of desiccant in a vacuum desiccator affect atrolactic acid?

A: The micro-environment inside a desiccator dictates the stability of the solid phase. You must use neutral or alkaline desiccants, such as Phosphorus pentoxide ( P2​O5​ ) or anhydrous Calcium Sulfate. You must strictly avoid acidic desiccants like concentrated Sulfuric acid ( H2​SO4​ ) or Silica gel. Acidic vapors can partition into the solid atrolactic acid crystal lattice, providing the H+ necessary to catalyze the transformation into atropic acid over time[5].

📊 Quantitative Data: Impact of Drying Conditions

The table below summarizes the causal relationship between specific drying methodologies and the resulting purity of the atrolactic acid product.

Drying MethodOperating TemperatureOperating PressureResidual Acid (pH)Atropic Acid Impurity (%)Recommendation
Convection Oven 80°CAmbientUncontrolled> 45.0%❌ Strictly Avoid
Rotary Evaporation 45°C50 mbarUncontrolled18.5 - 25.0%❌ Not Recommended
Vacuum Oven 30°C10 mbarNeutralized (pH 7)2.0 - 5.0%⚠️ Proceed with Caution
Vacuum Desiccator 20°C1 mbarNeutralized (pH 7)< 1.0%✅ Acceptable
Lyophilization -45°C< 0.1 mbarNeutralized (pH 7)< 0.1% 🌟 Optimal

⚙️ Experimental Protocols

To guarantee a self-validating, degradation-free drying process, Cryogenic Lyophilization is the gold standard. By keeping the system below the activation energy threshold for E1 elimination and preventing acid concentration, the protocol ensures structural integrity.

Protocol: Cryogenic Lyophilization of Atrolactic Acid

Step 1: Solvent Preparation & pH Verification Dissolve or suspend the wet atrolactic acid in a high-freezing-point, volatile solvent (e.g., LC-MS grade water or a 70:30 Water/tert-Butanol mixture). Test the solution pH. If the solution is acidic (pH < 6.0), carefully neutralize it to pH 6.5–7.5 using dilute NaHCO3​ . Causality: Neutralization eliminates the H+ catalyst required to initiate the E1 dehydration pathway.

Step 2: Flash Freezing Submerge the sample flask in a dry ice/acetone bath (-78°C) or liquid nitrogen. Rotate the flask continuously to form a thin, even shell of frozen material on the walls. Causality: Slow freezing causes "cryoconcentration," where solutes and trace acids are excluded from the ice lattice and concentrated in liquid micro-pockets, drastically lowering local pH. Flash freezing creates a uniform amorphous state, preventing this dangerous concentration gradient.

Step 3: Primary Drying (Sublimation) Attach the flask to the lyophilizer. Ensure the condenser is operating at < -50°C and chamber pressure is pulled below 100 mTorr. Causality: Sublimation removes the solvent matrix entirely in the solid phase, completely bypassing the thermal activation energy required to form the benzylic carbocation.

Step 4: Secondary Drying (Desorption) Once the primary ice is removed, gradually raise the shelf temperature to 15°C under maximum vacuum to strip away tightly bound hydration spheres. Monitor via a Pirani gauge until the pressure stabilizes at baseline.

Step 5: Safe Storage Backfill the lyophilizer chamber with dry Argon or Nitrogen gas. Seal the container immediately and store at 4°C over a neutral desiccant ( P2​O5​ ).

🖼️ Mechanistic & Workflow Visualizations

Mechanism A Atrolactic Acid (Stable at low temp) B Protonated Intermediate (Acidic conditions) A->B + H⁺ C Tertiary Benzylic Carbocation B->C - H₂O (Heat driven) D Atropic Acid (Dehydrated Impurity) C->D - H⁺

Figure 1: Acid-catalyzed E1 dehydration mechanism of atrolactic acid.

Workflow Start Wet Atrolactic Acid Sample CheckPH Verify Solvent pH Start->CheckPH Neutralize Neutralize to pH 6.5-7.5 (Use dilute NaHCO₃) CheckPH->Neutralize If pH < 6.0 Freeze Flash Freeze (-78°C Bath) CheckPH->Freeze If pH neutral Vacuum Vacuum Desiccator (Ambient Temp, P₂O₅) CheckPH->Vacuum Alternative Method Neutralize->Freeze Lyophilize Lyophilization (< -40°C, < 100 mTorr) Freeze->Lyophilize Primary Method End Stable, Dry Atrolactic Acid Lyophilize->End Vacuum->End

Figure 2: Step-by-step decision tree for the safe drying of atrolactic acid.

📚 References

  • [1] Chemistry of Selected Natural Products and Heterocyclic Compounds Second Edition. DOKUMEN.PUB.1

  • [4] HI 300°C - Maharaja College, Ara. maharajacollege.ac.in. 4

  • [3] Advanced Organic Chemistry - ALAGAPPA UNIVERSITY. alagappauniversity.ac.in. 3

  • [2] Understanding Hydroxy Carboxylic Acids - Organic Chemistry. Vaia.2

  • [5] THE ALKALOIDS - Chemistry and Physiology. uodiyala.edu.iq. 5

Sources

Optimization

Improving yield in the synthesis of Atrolactic acid esters

Troubleshooting Guides & FAQs for Yield Optimization and Stereocenter Preservation Welcome to the Technical Support Center for Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid) Esterification. This portal is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Yield Optimization and Stereocenter Preservation

Welcome to the Technical Support Center for Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid) Esterification. This portal is designed for researchers, scientists, and drug development professionals who are optimizing the synthesis of chiral α -hydroxy esters. These compounds serve as critical chiral building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and complex asymmetric syntheses[1].

Below, you will find mechanistic troubleshooting guides, quantitative comparisons, and self-validating protocols to help you overcome common experimental bottlenecks such as low yields, dehydration, and racemization.

Section 1: Mechanistic Pathways & Causality

Understanding the structural causality of atrolactic acid is the first step in troubleshooting your synthesis. The α -carbon of atrolactic acid is fully substituted, bearing a phenyl ring, a methyl group, a hydroxyl group, and a carboxyl group. This unique steric and electronic environment makes the molecule highly susceptible to side reactions under standard esterification conditions[2].

AtrolacticEsterification AA Atrolactic Acid (Chiral) MildCond Mild Base + Alkyl Halide (e.g., K2CO3, MeI) AA->MildCond HarshCond Strong Acid / Heat (Fischer Esterification) AA->HarshCond EsterHigh Atrolactic Acid Ester (High Yield, Retention of ee) MildCond->EsterHigh Carbocation Tertiary Benzylic Carbocation (Loss of H2O) HarshCond->Carbocation Elimination Atropic Acid Ester (Dehydration By-product) Carbocation->Elimination -H+ Racemization Racemic Atrolactic Ester (Loss of ee) Carbocation->Racemization +ROH

Reaction pathways of Atrolactic Acid esterification highlighting yield loss mechanisms.

Section 2: Troubleshooting FAQs

Q1: Why is my esterification yield consistently below 40% when using standard Fischer esterification (MeOH/H₂SO₄)? A: The low yield is a direct consequence of the substrate's structural causality. Under strongly acidic conditions and heat, the tertiary hydroxyl group of atrolactic acid is readily protonated. The subsequent loss of water generates a tertiary carbocation that is highly stabilized by resonance from the adjacent phenyl ring (benzylic stabilization) and hyperconjugation from the methyl group. This extreme stability lowers the activation energy for dehydration, making elimination (yielding atropic acid esters) the dominant pathway over nucleophilic attack by the alcohol[2].

Q2: How can I achieve high yields while strictly maintaining the enantiomeric excess (ee) of (R)-atrolactic acid? A: To preserve the stereocenter, the reaction must proceed without activating the tertiary alcohol. The most reliable method is the direct alkylation of the carboxylate salt. By treating (R)-atrolactic acid with a mild base (e.g., K₂CO₃ or DBU) in a polar aprotic solvent (DMF), you selectively deprotonate the carboxylic acid. The resulting carboxylate is a strong nucleophile that reacts cleanly with alkyl halides via an Sₙ2 mechanism, leaving the chiral tertiary alcohol completely intact[1].

Q3: I need to synthesize a bulky ester (e.g., tert-butyl atrolactate). Alkyl halides are too slow. What is the alternative? A: For sterically hindered alcohols where alkyl halides are inefficient, employ Steglich esterification. Using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) allows for the activation of the carboxyl group under extremely mild, neutral conditions. DMAP acts as an acyl transfer catalyst, forming an active amide intermediate that is highly reactive toward bulky alcohols, preventing the dehydration side-reactions typically seen with acid chlorides[3].

Section 3: Quantitative Yield Comparison

Use the following data table to select the optimal esterification method based on your target yield and stereochemical requirements.

Esterification MethodReagents / CatalystTemperatureTypical YieldEnantiomeric Retention (ee)Primary Side-Reaction
Fischer Esterification MeOH, H₂SO₄ (cat.)65 °C (Reflux)< 40%Low (Racemization)Dehydration (Atropic acid)
Base-Promoted Alkylation MeI, K₂CO₃, DMF0 °C to RT> 90%> 99% (Complete)Minimal (O-alkylation only)
Steglich Esterification ROH, DCC, DMAP0 °C to RT80 - 85%> 95%N-acylurea formation
Enzymatic (Lipase) ROH, CALB30 - 40 °C~ 45-50%> 99% (Kinetic Res.)Slow reaction rate
Section 4: Self-Validating Experimental Protocols
Protocol A: High-Yield Synthesis of Methyl (R)-Atrolactate via Base-Promoted Alkylation

This protocol is optimized for high yield and complete retention of stereochemistry.

  • Self-Validation Checkpoint: The absence of a UV-active spot corresponding to atropic acid (which possesses a highly conjugated double bond) on TLC physically validates that elimination has been successfully avoided.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of (R)-atrolactic acid in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 12.0 mmol (1.2 eq) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 15 minutes to ensure complete carboxylate formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 15.0 mmol (1.5 eq) of Methyl Iodide (MeI) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the polar acid spot is entirely consumed.

  • Workup: Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

Protocol B: Steglich Esterification for Bulky Esters

Use this protocol when synthesizing bulky esters (e.g., isopropyl or tert-butyl atrolactate).

  • Self-Validation Checkpoint: The precipitation of a white solid (dicyclohexylurea, DCU) within the first 30 minutes physically validates that the coupling activation is proceeding correctly.

  • Preparation: Dissolve 10.0 mmol of (R)-atrolactic acid and 12.0 mmol of the target alcohol in 30 mL of anhydrous Dichloromethane (DCM) under argon.

  • Catalyst Addition: Add 1.0 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP).

  • Activation: Cool the flask to 0 °C. Slowly add a solution of 11.0 mmol (1.1 eq) of N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL DCM.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Validation: Observe the formation of the white DCU precipitate.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU by-product. Wash the filtrate sequentially with 0.5 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc) to isolate the pure ester[3].

Section 5: References
  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates Source: NIH PMC URL:[Link]

  • Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Removing water of crystallization from Atrolactic acid hemihydrate without degradation

Welcome to the Technical Support Center. As researchers and drug development professionals, handling sensitive chiral building blocks and intermediates requires precise thermobaric control. This guide provides field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling sensitive chiral building blocks and intermediates requires precise thermobaric control. This guide provides field-proven, authoritative methodologies for removing the water of crystallization from atrolactic acid hemihydrate without triggering structural degradation.

Mechanistic Insight: The Dehydration Dilemma

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) crystallizes from aqueous solutions as a hemihydrate, containing 0.5 equivalents of water per molecule[1]. Removing this water is not a trivial drying exercise due to two competing thermal risks:

  • Crystal Lattice Softening: The hemihydrate crystal lattice begins to soften at 75°C and fully melts at 88–90°C[1]. If the material melts before the water is evacuated, the trapped moisture can cause localized hydrolysis or phase separation.

  • Structural Dehydration (Elimination): Atrolactic acid contains a highly reactive tertiary benzylic hydroxyl group. If subjected to excessive thermal stress or trace acidic conditions, the molecule undergoes an E1/E2 elimination reaction, losing its structural hydroxyl group to form the degradant atropic acid (2-phenylacrylic acid)[2][3].

To prevent degradation, we must manipulate the boiling point of water using high vacuum, allowing the water of crystallization to sublimate/evaporate at temperatures strictly below the 75°C softening point[1].

DegradationMechanisms A Atrolactic Acid Hemihydrate (m.p. 88-90°C) B Anhydrous Atrolactic Acid (m.p. 94.5-95°C) A->B Vacuum Drying (55°C, 12 mmHg) C Atropic Acid + H2O (Degradation Product) A->C Direct Heating Without Vacuum B->C Thermal Stress (>75°C) Elimination Reaction

Thermodynamic pathways of atrolactic acid hemihydrate dehydration and degradation.

Quantitative Data Reference

Use the following physicochemical parameters to benchmark your starting materials and final products.

PropertyAtrolactic Acid HemihydrateAnhydrous Atrolactic Acid (Target)Atropic Acid (Degradant)
Molecular Formula C₉H₁₀O₃ · 0.5 H₂OC₉H₁₀O₃C₉H₈O₂
Molecular Weight 175.18 g/mol 166.17 g/mol 148.16 g/mol
Melting Point 88–90°C (Softens at 75°C)94.5–95.0°C106–107°C
Theoretical Mass Loss N/A5.14% (Loss of 0.5 H₂O)15.42% (Loss of 1.5 H₂O)

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By coupling gravimetric tracking with melting point analysis, the procedure mathematically proves its own success. A mass loss of exactly 5.14% combined with a melting point shift to 94.5°C guarantees that only the water of crystallization was removed.

Phase 1: Gravimetric Preparation
  • Pulverize: Gently crush the atrolactic acid hemihydrate crystals using a glass mortar and pestle to maximize surface area.

  • Weigh: Transfer the powder to a pre-weighed, wide-mouth glass petri dish. Spread the powder into a uniform layer no thicker than 2 mm. Record the exact total mass ( Minitial​ ).

Phase 2: Vacuum Initiation
  • Load: Place the dish into a vacuum oven at room temperature.

  • Evacuate: Apply a vacuum of 12 mmHg (or better) before applying any heat. This ensures that as the temperature rises, the vapor pressure of water is immediately overcome.

Phase 3: Thermal Ramping
  • Heat: Ramp the oven temperature to 55°C [1].

  • Hold: Maintain 55°C and 12 mmHg for 4 to 6 hours. Do not exceed 65°C under any circumstances , as localized hot spots can trigger the 75°C softening point[1].

Phase 4: Validation & Quality Control
  • Cool & Weigh: Break the vacuum with dry nitrogen gas (to prevent atmospheric moisture reabsorption). Allow the dish to cool in a desiccator, then weigh it ( Mfinal​ ).

  • Calculate Mass Loss:

    • Formula: ((Minitial​−Mfinal​)/Msample​)×100

    • Validation: If the mass loss is ~5.14% , the water of crystallization has been successfully removed.

  • Melting Point Verification: Test a small aliquot. The melting point must be sharp at 94.5–95.0°C [1].

DryingProtocol S1 1. Preparation Pulverize crystals Record exact mass S2 2. Vacuum Setup Apply 12 mmHg vacuum before heating S1->S2 S3 3. Thermal Phase Heat to 55°C (Strictly < 75°C) S2->S3 S4 4. Validation Verify m.p. 94.5-95°C Check 5.14% mass loss S3->S4

Self-validating standard operating procedure for vacuum dehydration.

Troubleshooting Guide

Q: My powder melted into a sticky, yellowish resin during drying. What happened? Cause: The internal temperature of the powder exceeded the 75°C softening point[1]. This often happens if the vacuum is insufficient (causing poor evaporative cooling) or if the oven's thermostat is poorly calibrated, leading to temperature overshoots. Solution: The batch is likely compromised by hydrolysis or partial conversion to atropic acid. Discard or recrystallize from boiling water[1]. For the next run, calibrate your oven with an internal thermocouple and ensure the vacuum pump is pulling at least 12 mmHg.

Q: The mass loss is 7.5% and the melting point is broad (92–100°C). Is it dry? Cause: You have over-dried the sample, triggering structural degradation. A mass loss greater than 5.14% indicates that the tertiary hydroxyl group is undergoing elimination to form atropic acid (which causes a theoretical mass loss of 15.42%)[2]. The broad melting point is due to a mixture of anhydrous atrolactic acid and atropic acid. Solution: Lower the drying temperature to exactly 55°C and strictly monitor the gravimetric loss.

Q: The mass loss is only 2.0% after 6 hours. Why is it stalling? Cause: The powder layer is too thick, trapping moisture in the lower strata, or the vacuum pump requires oil replacement and isn't reaching the necessary 12 mmHg threshold. Solution: Break the vacuum, gently stir the powder to expose the lower layers, verify pump pressure with a digital gauge, and resume drying.

Frequently Asked Questions (FAQs)

Q: Can I use chemical desiccants (like P₂O₅) at room temperature instead of a vacuum oven? A: Yes, but the kinetics are highly unfavorable. Drying atrolactic acid hemihydrate in a static desiccator over phosphorus pentoxide at room temperature can take several days to weeks to reach the anhydrous state. The 55°C / 12 mmHg method accelerates the kinetics while remaining safely below the degradation activation energy.

Q: How can I definitively detect atropic acid contamination in my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Atropic acid (2-phenylacrylic acid) contains a terminal alkene. Look for two distinct vinylic proton doublets in the ¹H-NMR spectrum around 6.0 ppm and 6.5 ppm. If these peaks are absent, your anhydrous atrolactic acid is structurally intact.

Q: Does the anhydrous form readily reabsorb water from the atmosphere? A: Yes. Anhydrous atrolactic acid is hygroscopic and will slowly revert to the hemihydrate if left exposed to ambient humidity. Always store the anhydrous product in a tightly sealed container backfilled with dry argon or nitrogen, ideally inside a desiccator.

References[1] Organic Syntheses Collective Volume 4 | PDF | Filtration | Distillation - Scribd, scribd.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTYvJkz8DWRKGY4GUmT6xnXxPIqlF4dRr5GPZDN_yvqHKwzTj4JLcuFHYEhG9KV7yfqY-_HRTS2MyeJ7G-bKMxWhkeKQEFc4q9p5Ir1JBkvZwM7HaJRceVk2-142Z9I592ASR7xoKM9bNGtRAU1YLq6C56LQShyaUzRL1FDkWl-Vog3g==[2] THE ALKALOIDS - Chemistry and Physiology, uodiyala.edu.iq. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQOhEGc_prVYeXYR62Q0eXzCcX_9jAoUvtSG1tl8lIZIcEQam7A_9HWr3TLaJ3sK6kavfxNIfRCBJuKisarIjC4mMbvqlTOVM9Uec1ZDEJMurrG4V0w43dHAp9n_7COa4kEKbCRcoNUWToaD3RllD8uSBYSYpCycmQDoCqSj3glxStWSOoUhu8pOGyZYziqEKzY0sOF1Tbf5sT2t0tnBL-sI7fKmu8bOC8ali0[3] 2 - ALAGAPPA UNIVERSITY, alagappauniversity.ac.in. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3lp8NSyILap8tpEgoNwXme-_M8EyJiSJO-VSodITK9yMsVQpdzjcijoKoyJjR_EAV-KrpkSRetaca6tksHWb83c-_OhGx_4AmvtXzLLlEAkpEvjlFYIrROrJD_bKvqUNLCvF9W8aDZYDxx8ON6b6EwfTO9Fk3N03vdcAQcDwoF8GB-RzEI3AWNsX9dq-v6vMPMpGStghg1t2WtB3RR0ID7bJuPLrmJZaBNYoXyFoh1u2Kv3a3Q3vQXBtEow==

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Atrolactic Acid Polymerization

Welcome to the technical support center for atrolactic acid (ALA) polymerization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of poly(atrolacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for atrolactic acid (ALA) polymerization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of poly(atrolactic acid) (PALA). As a polyester with a unique phenyl side group, PALA presents distinct opportunities and challenges compared to its more common aliphatic counterpart, polylactic acid (PLA).

This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind protocol choices. Our goal is to equip you with the expertise to achieve controlled, efficient, and reproducible PALA synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in setting up an atrolactic acid polymerization reaction.

Q1: What is the most effective method for synthesizing high molecular weight poly(atrolactic acid)?

For achieving high molecular weight (Mw) and narrow molecular weight distribution (Ð), Ring-Opening Polymerization (ROP) of the atrolactic acid O-carboxyanhydride (ALA-OCA) is superior to direct polycondensation.[1][2]

  • Direct Polycondensation: This method involves the removal of water from atrolactic acid, typically at high temperatures (160-200°C) and under vacuum.[3][4] While straightforward, it is an equilibrium-driven reaction, and removing the final traces of water from a viscous polymer melt is extremely difficult.[5] This often leads to polymers with low molecular weights (<30,000 g/mol ) and broad dispersity, which may not be suitable for many applications.[6][7]

  • Ring-Opening Polymerization (ROP): This method proceeds via a highly reactive cyclic monomer, the O-carboxyanhydride (OCA). The polymerization is thermodynamically favorable due to the release of ring strain and the liberation of a carbon dioxide molecule.[1][8] This allows the reaction to proceed under milder conditions and provides excellent control over polymer molecular weight and architecture, often yielding Mw well over 100 kDa with narrow dispersity (Ð < 1.2).[1][2]

Q2: How do I synthesize the atrolactic acid O-carboxyanhydride (ALA-OCA) monomer?

The synthesis of the OCA monomer is a critical prerequisite for ROP. The standard method involves reacting the α-hydroxy acid (atrolactic acid) with a phosgene equivalent.[9] Triphosgene is often preferred for its relative safety and ease of handling compared to phosgene or diphosgene.[10][11]

The general procedure involves suspending a salt of atrolactic acid (e.g., lithium salt) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (0-5°C).[10] A solution of triphosgene in THF is then added dropwise. After the reaction, the solvent is removed, and the crude OCA is purified, typically by recrystallization.[11] Purity of the monomer is paramount for achieving a controlled polymerization.

Q3: Which type of catalyst should I choose for the ROP of ALA-OCA?

The choice of catalyst is the most critical parameter for controlling the polymerization. Catalysts can be broadly divided into two categories: metal-based catalysts and organocatalysts.

Catalyst TypeExamplesAdvantagesPotential Issues
Metal Catalysts Tin(II) octoate (Sn(Oct)₂), Zinc complexes, Rare earth compounds (e.g., triisopropoxyneodymium), Ni/Ir photoredox systems.[2][10][12]High activity, can produce very high molecular weight polymers.[1] Some systems offer excellent stereocontrol.[2]Potential metal contamination in the final polymer, which can be a concern for biomedical applications. Some require specific co-initiators or low temperatures.[1][13]
Organocatalysts 4-Dimethylaminopyridine (DMAP), 1,4-Diazabicyclo[2.2.2]octane (DABCO), N-Heterocyclic Carbenes (NHCs).[9][14]Metal-free, which is advantageous for biomedical uses. Often operate under mild conditions. Can be used for zwitterionic polymerization to create cyclic polymers.[14]Can sometimes lead to side reactions like epimerization, which compromises stereoregularity.[2] May have lower activity compared to some metal catalysts.

For applications requiring the highest control over stereochemistry and molecular weight, specialized catalyst systems like the combined photoredox Ni/Ir and Zn-alkoxide system have shown exceptional performance, enabling the synthesis of isotactic polymers with Mw >140 kDa and Ð < 1.1.[2] However, for general-purpose synthesis, catalysts like Sn(Oct)₂ or organocatalysts like DMAP are robust starting points.

Q4: How does the bulky phenyl group of atrolactic acid affect polymerization compared to lactic acid?

The phenyl group introduces significant steric hindrance. This has several implications:

  • Reaction Kinetics: The rate of polymerization may be slower compared to less hindered OCAs like that of lactic acid. The bulky group can impede the approach of the monomer to the active chain end.

  • Catalyst Selection: The catalyst's active site must be accessible enough to accommodate the bulky monomer. Some catalysts that work well for lactide may be less effective for ALA-OCA.

  • Polymer Properties: The phenyl group makes PALA more rigid and hydrophobic than PLA. It will have a higher glass transition temperature (Tg) and different solubility characteristics. The crystallinity will also be significantly affected, with isotactic PALA having the potential for a high melting point (Tm).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Low Polymer Molecular Weight (Mw) or Incomplete Monomer Conversion 1. Impurities in Monomer or Solvent: Water or other protic impurities act as chain transfer agents, terminating polymerization chains prematurely.[15] 2. Incorrect Monomer-to-Initiator Ratio: Too much initiator will result in a larger number of shorter polymer chains. 3. Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture, or it may be unsuitable for the sterically hindered ALA-OCA monomer. 4. Low Reaction Temperature: For some catalyst systems, the temperature may be too low to achieve a sufficient propagation rate.[16]1. Rigorously Purify and Dry Monomer and Solvents: Recrystallize the ALA-OCA monomer multiple times and dry under high vacuum.[11] Use anhydrous solvents from a purification system. 2. Verify Initiator Concentration: Accurately calculate and weigh the initiator. The Degree of Polymerization (DP) is directly related to the [Monomer]/[Initiator] ratio in a living polymerization. 3. Use Fresh or Purified Catalyst: Store catalysts under an inert atmosphere. Consider screening a panel of catalysts (e.g., Sn(Oct)₂, DMAP, a zinc complex) to find one with optimal activity. 4. Optimize Temperature: Systematically increase the reaction temperature in small increments (e.g., 10°C). Note that for some systems, higher temperatures can lead to side reactions.[1]
2. Broad Molecular Weight Distribution (Ð > 1.5) 1. Slow Initiation: If the rate of initiation is slower than the rate of propagation, chains will start growing at different times. 2. Chain Transfer or Termination Reactions: Impurities are a primary cause. Transesterification side reactions can also occur, especially at high temperatures or with certain catalysts.[5][7] 3. Poor Mixing: In a viscous solution, poor mixing can lead to localized differences in monomer or initiator concentration.1. Select a Fast-Initiating System: Ensure your chosen initiator/catalyst pair initiates polymerization rapidly and quantitatively. 2. Purify All Reagents: This is the most critical step. Ensure monomer, initiator, and solvent are free of water and other nucleophiles. Consider lowering the reaction temperature to minimize transesterification.[1] 3. Ensure Efficient Stirring: Use an appropriate stir bar or mechanical stirrer, especially as the reaction viscosity increases.
3. Polymer Discoloration (Yellowing or Browning) 1. Thermal Degradation: The polymerization temperature is too high, or the reaction time is too long, causing the polymer to degrade.[17] 2. Oxidation: Presence of oxygen in the reaction vessel. 3. Catalyst Residues: Some metal catalysts can cause discoloration at high temperatures.1. Reduce Temperature and Time: Find the minimum temperature and time required for complete conversion. Monitor monomer consumption by ¹H NMR or IR spectroscopy on aliquots. 2. Maintain an Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[18] 3. Purify the Polymer: After polymerization, dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol or hexane) to remove residual catalyst and unreacted monomer.[19]
4. Poor Stereocontrol or Epimerization 1. Inappropriate Catalyst: Some catalysts, particularly strong bases, can deprotonate the chiral center, leading to racemization.[2] 2. High Reaction Temperature: Higher temperatures provide the energy needed to overcome the barrier for epimerization.[5]1. Use a Stereoretentive Catalyst: Research and select catalysts known for preserving stereochemistry during the ROP of OCAs. Systems like Zn/Ni/Ir photoredox or certain rare earth metal complexes are designed for this purpose.[2][10] 2. Conduct Polymerization at Low Temperatures: Many stereocontrolled polymerizations are performed at low temperatures (e.g., -15°C to 25°C) to suppress epimerization pathways.[1][2]

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis of Atrolactic Acid O-Carboxyanhydride (ALA-OCA)

This protocol is adapted from standard procedures for OCA synthesis.[10][11]

Materials:

  • Atrolactic acid

  • Lithium hydroxide (LiOH)

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous pentane

Procedure:

  • Salt Formation: Suspend atrolactic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere. Cool the suspension to 0°C. Add a solution of LiOH (1.0 eq) in water dropwise. Lyophilize the resulting solution to obtain the lithium salt of atrolactic acid as a dry powder.

  • Ring Closure: Suspend the dried lithium atrolactate (1.0 eq) in anhydrous THF (e.g., 0.5 M) at 0°C under argon.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

  • Add the triphosgene solution dropwise to the atrolactate suspension over 1 hour at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The mixture should become a clear solution.

  • Workup: Remove the THF under reduced pressure. Add anhydrous diethyl ether to the residue to precipitate lithium chloride.

  • Filter the solution through a plug of Celite under an inert atmosphere to remove the salts.

  • Concentrate the filtrate and precipitate the crude ALA-OCA by adding cold anhydrous pentane.

  • Purification: Recrystallize the ALA-OCA from a mixture of anhydrous THF/pentane or diethyl ether/pentane until high purity is confirmed by ¹H NMR and melting point analysis. Store the purified monomer under an inert atmosphere at -20°C.

Protocol 2: Controlled ROP of ALA-OCA using Sn(Oct)₂

Materials:

  • Purified ALA-OCA monomer

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, add the purified ALA-OCA monomer to a flame-dried reaction vessel.

  • Dissolve the monomer in anhydrous toluene to the desired concentration (e.g., 0.5 M).

  • Initiation: Calculate the required amount of benzyl alcohol initiator to target a specific degree of polymerization (DP). For example, for a target DP of 100, the molar ratio of [ALA-OCA]/[Benzyl Alcohol] should be 100/1. Add the initiator via syringe.

  • Catalysis: Add the Sn(Oct)₂ catalyst. A typical catalyst loading is a [Monomer]/[Catalyst] ratio of 500/1 to 1000/1.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.

  • Monitoring: Periodically take small aliquots from the reaction under inert conditions to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination & Purification: Once the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under high vacuum at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the final polymer using GPC (for Mw and Ð), ¹H NMR (to confirm structure and end-groups), and DSC (for Tg and Tm).[20][21]

Workflow Visualization

A systematic approach is crucial for optimizing new polymerization reactions. The following diagram outlines a logical workflow for troubleshooting and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization Loop A Start: Define Target Polymer (Mw, Đ, Stereochemistry) B Synthesize & Purify ALA-OCA Monomer A->B C Select Initial Conditions (Catalyst, Initiator, Temp, Solvent) B->C D Run Initial Polymerization C->D E Characterize Product (GPC, NMR, DSC) D->E F Results Match Target? E->F G Optimization Complete (Proceed to Scale-Up) F->G Yes H Troubleshoot Issue F->H No I Low Mw / Broad Đ? H->I J Improve Purification (Monomer, Solvent) Adjust [M]/[I] Ratio I->J Yes K Poor Stereocontrol? I->K No J->D Re-run L Screen Stereoretentive Catalysts Lower Temperature K->L Yes M Other Issue? (e.g., Discoloration) K->M No L->D Re-run N Adjust Temp/Time Ensure Inert Atmosphere M->N N->D

Caption: Workflow for optimizing atrolactic acid polymerization.

References
  • Feng, J., & Tong, R. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Frontiers in Chemistry, 6, 653. [Link]

  • Shen, Y., et al. (2013). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. Molecules, 18(10), 12768-12776. [Link]

  • Feng, J., et al. (2017). Controlled Photoredox Ring-Opening Polymerization of O-Carboxyanhydrides Mediated by Ni/Zn Complexes. Journal of Visualized Experiments, (129), 56580. [Link]

  • Feng, J., & Tong, R. (2018). Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. PMC. [Link]

  • Santacesaria, E., et al. (2012). Kinetic Study of the Effect of Catalyst in the Polycondensation of Lactic Acid to Produce Low Molecular Weight Polymers. Macromolecular Symposia, 322(1), 24-33. [Link]

  • Hiltunen, K., et al. (1997). Effect of Catalyst and Polymerization Conditions on the Preparation of Low Molecular Weight Lactic Acid Polymers. Macromolecules, 30(3), 309-314. [Link]

  • Hiltunen, K., et al. (1997). Effect of Catalyst and Polymerization Conditions on the Preparation of Low Molecular Weight Lactic Acid Polymers. ACS Publications. [Link]

  • Moon, S. I., Lee, C. W., Miyamoto, M., & Kimura, Y. (2001). Reaction kinetics for the synthesis of oligomeric poly(lactic acid). Journal of Applied Polymer Science, 80(12), 2349-2356. [Link]

  • S. M. Guillaume, et al. (n.d.). Waste not, want not: CO2 (Re)cycling in Block Polymer Synthesis. Royal Society of Chemistry. [Link]

  • Malmgren, B. A., et al. (2006). Characterization of Poly(lactic acid) by Size Exclusion Chromatography, Differential Refractometry, Light Scattering and Thermal Analysis. Journal of the Brazilian Chemical Society, 17(4), 770-776. [Link]

  • Riaz, T., et al. (2011). Synthesis and Characterization of Polylactic Acid. Asian Journal of Chemistry, 23(7), 3140-3142. [Link]

  • Rincon Lasprilla, A. J., et al. (2012). Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. Chemical Engineering Transactions, 27, 331-336. [Link]

  • ResearchGate. (n.d.). Effect of catalyst concentration on molecular weight of polymer. ResearchGate. [Link]

  • Theobald, S., et al. (2023). A Highly Active and Selective Zirconium-Based Catalyst System for the Industrial Production of Poly(lactic acid). ACS Catalysis, 13(5), 3191–3204. [Link]

  • Wang, X., et al. (2021). Controlled Ring-Opening Polymerization of O-Carboxyanhydrides to Synthesize Functionalized Poly (α-hydroxy acids). Thieme. [Link]

  • Wyatt Technology. (2017, March 23). Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. Wyatt Technology. [Link]

  • L'Hostis, G., et al. (2004). Poly(lactic acid) Synthesis and Characterization. CHIMIA, 58(9), 633-637. [Link]

  • Talarico, G., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Macromolecules, 55(13), 5571–5584. [Link]

  • Ray, S. S., & Okamoto, M. (2020). Synthesis and Biological Application of Polylactic Acid. Polymers, 12(11), 2569. [Link]

  • Kliem, S., & Heidemeyer, P. (2012). The Effect of Various Catalytic Systems on Solid-State Polymerization of Poly-(L-lactic acid). Journal of Macromolecular Science, Part A, 49(10), 834-841. [Link]

  • Cocca, M., et al. (2023). Review on the Degradation of Poly(lactic acid) during Melt Processing. Polymers, 15(9), 2047. [Link]

Sources

Troubleshooting

Atrolactic Acid Technical Support Center: Minimizing Thermal Side Reactions

Welcome to the Technical Support Center for the handling and thermal processing of Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid). This advanced guide is designed for drug development professionals and synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and thermal processing of Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid). This advanced guide is designed for drug development professionals and synthetic chemists who frequently encounter degradation issues—specifically atropic acid formation—when drying or heating atrolactic acid hemihydrate[1].

Mechanistic Insight: The Causality of Thermal Degradation

Atrolactic acid hemihydrate crystallizes with 0.5 equivalents of water, exhibiting a melting point of 88–90 °C and softening as low as 75 °C[2]. The molecule features a tertiary benzylic hydroxyl group, a structural motif that is highly susceptible to elimination reactions.

When thermal energy is applied improperly, the molecule undergoes an E1-type dehydration. The loss of the hydroxyl group is thermodynamically driven by the formation of atropic acid (2-phenylacrylic acid), which features a highly stable conjugated alkene system[3]. Attempting to drive off the water of crystallization at atmospheric pressure requires temperatures that exceed the activation energy for this side reaction, leading to significant product contamination.

ReactionPathways A Atrolactic Acid Hemihydrate (Stable at RT) B Anhydrous Atrolactic Acid (Desired Product) A->B Vacuum Drying (< 60°C, 12 mmHg) C Atropic Acid (Major Side Reaction) A->C Atmospheric Heating (> 80°C) or H+ B->C Thermal Stress (> 95°C) D Styrene Derivatives (Decarboxylation) C->D Extreme Heat (> 150°C)

Fig 1. Thermal degradation pathways of atrolactic acid hemihydrate.

Diagnostic Q&A and Troubleshooting

Q: Why did my crystalline powder melt into a yellowish, sticky mass in the drying oven? A: You likely exceeded the softening point of the hemihydrate (75 °C)[2]. When the compound melts in its own water of crystallization, the localized concentration of thermal energy and potential auto-catalysis from the carboxylic acid moiety accelerates the dehydration into atropic acid.

Q: How can I analytically distinguish between the anhydrous product and atropic acid contamination? A: 1 H NMR is the most definitive method. Pure atrolactic acid (both hemihydrate and anhydrous) presents a clean methyl singlet at ~1.7 ppm[1]. Atropic acid lacks this methyl group and instead shows two distinct terminal vinylic doublets (geminal protons) between 5.9 and 6.4 ppm. Additionally, pure anhydrous atrolactic acid has a sharp melting point of 94.5–95.0 °C[2]; any depression or broadening indicates impurity.

Q: Can I use standard atmospheric heating to dry the sample if I keep it below 90 °C? A: No. Even below the melting point, prolonged atmospheric heating provides enough kinetic energy to initiate partial dehydration[3]. Vacuum must be applied to lower the vaporization temperature of the water of crystallization.

Standard Operating Procedures (SOPs)

To prevent the formation of atropic acid, the dehydration of the hemihydrate must be performed under conditions that bypass the activation energy required for E1 elimination.

ProtocolWorkflow S1 1. Isolate Hemihydrate S2 2. Air Dry (Ambient, 1 hr) S1->S2 S3 3. Vacuum Oven (55°C, 12 mmHg) S2->S3 S3->S3 Monitor Temp Strictly < 60°C S4 4. Validate (m.p. 94.5-95°C) S3->S4 S5 5. Store (Desiccator) S4->S5

Fig 2. Self-validating workflow for atrolactic acid hemihydrate dehydration.

Validated Protocol: Low-Temperature Vacuum Dehydration

This protocol is a self-validating system designed to yield pure anhydrous atrolactic acid.

  • Primary Isolation: Collect the synthesized atrolactic acid hemihydrate crystals using a Büchner funnel under suction[4].

  • Pre-Drying: Maintain suction and pull ambient air through the filter cake for 30 minutes. Causality: This removes bulk solvent and surface moisture, preventing the crystals from dissolving in residual water when heat is eventually applied.

  • Surface Area Maximization: Transfer the air-dried crystals to a wide glass Petri dish. Spread the material evenly to a thickness of no more than 5 mm to ensure unrestricted mass transfer of water vapor.

  • Vacuum Application: Place the dish into a vacuum oven. Before applying heat, engage the vacuum pump and reduce the internal chamber pressure to 12 mmHg (or lower)[2].

  • Controlled Thermal Dehydration: Gradually ramp the oven temperature to 55 °C[2]. Critical: Do not exceed 60 °C. Causality: The reduced pressure lowers the boiling point of the water of crystallization, allowing it to evaporate without providing the activation energy required for E1 dehydration.

  • Constant Weight Verification: Maintain the temperature and vacuum for 4 to 6 hours. Cool the oven to room temperature before releasing the vacuum with dry nitrogen.

  • System Validation: Extract a 5 mg aliquot and determine its melting point. A sharp melt at 94.5–95.0 °C validates the successful conversion to the anhydrous form[2]. A depressed or broad melting range indicates atropic acid contamination, meaning the thermal threshold was breached.

Quantitative Physical Data

Use the following reference table to monitor the physical state of your compounds during thermal processing.

PropertyAtrolactic Acid HemihydrateAnhydrous Atrolactic AcidAtropic Acid (Side Product)
Molecular Formula C 9​ H 10​ O 3​ · 0.5 H 2​ OC 9​ H 10​ O 3​ C 9​ H 8​ O 2​
Molecular Weight 175.18 g/mol 166.17 g/mol 148.16 g/mol
Melting Point 88–90 °C (softens at 75 °C)[2]94.5–95.0 °C[2]106–107 °C
1 H NMR Diagnostic Methyl singlet (~1.7 ppm)Methyl singlet (~1.7 ppm)Vinylic doublets (~5.9, 6.4 ppm)
Thermal Limit < 60 °C (under vacuum)< 80 °C (atmospheric)Decarboxylates > 150 °C

References[2] Organic Syntheses Collective Volume 4 | PDF | Filtration | Distillation. Scribd. Available at: Verified URL[1] Atrolactic acid | C9H10O3 | CID 1303. PubChem. Available at: Verified URL[3] DE1033656B - Process for the production of ª ‡, ª ‰ -unsaturated... Google Patents. Available at:Verified URL[4] phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols. Benchchem. Available at: Verified URL

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Atrolactic Acid Hemihydrate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying α-hydroxy acids due to their high polarity, tendency to oil out, and complex hydration states.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying α-hydroxy acids due to their high polarity, tendency to oil out, and complex hydration states. Atrolactic acid (2-hydroxy-2-phenylpropionic acid) is particularly notorious for forming a hemihydrate that exhibits deceptive melting point behavior.

This guide provides field-proven troubleshooting strategies, validated physicochemical data, and step-by-step protocols to ensure high-yield, high-purity recovery of atrolactic acid hemihydrate.

Physicochemical Parameters & Quantitative Data

Before troubleshooting, it is critical to establish the baseline parameters of your target compound. Deviations from these values often indicate incomplete drying, solvent entrapment, or incorrect polymorphic/hydrate states.

ParameterValueReference
Melting Point (Hemihydrate) 88–90 °C (Softens at 75 °C)1[1]
Melting Point (Anhydrous) 94.5–95.0 °C1[1]
Optimal Dehydration Conditions 55 °C at 12 mm Hg1[1]
Mixed Solvent Ratio (Opt. Active) Methanol : Water (4:3 v/v)2[2]
Expected Yield (First Crop) 29–30% (from acetophenone route)3[3]

Troubleshooting & FAQs

Q1: My atrolactic acid is forming a biphasic oily layer ("oiling out") instead of crystallizing during cooling. How do I fix this?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above the melting point of the impure mixture. Because atrolactic acid hemihydrate has a relatively low melting point (88–90 °C)[1], a highly concentrated boiling aqueous solution will cross the saturation curve while the temperature is still hot enough to melt the solute, causing it to separate as a liquid oil rather than a solid crystal lattice.

  • Solution:

    • Dilution: Dilute the solution slightly with additional hot solvent (e.g., boiling water) to ensure the saturation temperature drops below the melting point of the solute.

    • Controlled Cooling: Implement a slower cooling ramp (e.g., 0.5 °C/min) to prevent localized supersaturation.

    • Seeding: Introduce authentic seed crystals of atrolactic acid hemihydrate at around 50–60 °C to bypass the metastable supersaturated zone and force solid nucleation.

Q2: The melting point of my recrystallized product is broad (75–90 °C). Is my product heavily contaminated?

  • Causality: Not necessarily. A broad melting point with early softening at 75 °C is a hallmark characteristic of the hemihydrate form of atrolactic acid[1]. As the sample is heated in the capillary tube, the lattice water (0.5 H₂O) begins to evolve, causing partial dissolution and melting of the crystal lattice before the true melting point (88–90 °C) is reached.

  • Solution: To validate the chemical purity of your batch, convert a small analytical sample to the anhydrous form. Dry the hemihydrate in a vacuum oven at 55 °C and 12 mm Hg for 2–4 hours[1]. The resulting anhydrous atrolactic acid should exhibit a sharp, distinct melting point of 94.5–95.0 °C[1].

Q3: I am experiencing low recovery yields (<40%) when recrystallizing from pure water. What is the optimal solvent system?

  • Causality: Atrolactic acid contains both a hydroxyl and a carboxylic acid group, making it highly polar and significantly soluble in water even at room temperature. Relying solely on cold water for precipitation leads to high mother-liquor losses.

  • Solution: Switch to a mixed solvent system. A validated system for both racemic and optically active atrolactic acid is a Methanol:Water (4:3 v/v) gradient[2]. Alternatively, evaporate the aqueous mother liquor under reduced pressure at 25 °C to recover a second crop of crystals.

Q4: How do I resolve racemic atrolactic acid into its enantiomers during recrystallization?

  • Causality: Simple recrystallization cannot separate enantiomers due to identical physical properties. You must form a diastereomeric salt.

  • Solution: React the racemic acid with an optically active amine, such as 1-phenyl-2-(p-tolyl)ethylamine. The resulting diastereomeric salts have different solubilities and can be fractionally recrystallized from ethanol or methanol:water mixtures[2].

Standard Operating Procedures (SOPs)

Protocol A: Aqueous Recrystallization of Atrolactic Acid Hemihydrate

This protocol is designed to yield the hemihydrate form, optimizing for crystal purity over absolute yield.

  • Dissolution: Place the crude atrolactic acid in a round-bottom flask equipped with a reflux condenser. Add distilled water (approximately 10 mL per gram of crude acid) and heat to a gentle boil until the solid completely dissolves.

  • Hot Filtration: If insoluble impurities are present, filter the boiling solution rapidly through a steam-heated Büchner funnel or a fluted filter paper to prevent premature crystallization in the funnel stem.

  • Cooling & Seeding: Allow the filtrate to cool slowly at room temperature. Once the temperature reaches 55 °C, add a few seed crystals of pure atrolactic acid hemihydrate.

  • Crystallization: Transfer the flask to an ice bath (0–5 °C) and allow it to stand for 1–2 hours to maximize precipitation.

  • Isolation: Collect the pure, colorless crystals on a suction filter. Wash the filter cake with a minimal amount of ice-cold water (1–2 mL per gram of product).

  • Air Drying: Air-dry the crystals on the filter under continuous suction for 30 minutes. The resulting product is atrolactic acid hemihydrate (m.p. 88–90 °C)[1].

Protocol B: Dehydration to Anhydrous Atrolactic Acid

This protocol converts the hemihydrate to the anhydrous form for precise melting point verification or moisture-sensitive downstream reactions. It serves as a self-validating step for purity.

  • Preparation: Spread the air-dried atrolactic acid hemihydrate evenly onto a glass watch glass or a shallow petri dish to maximize surface area.

  • Vacuum Drying: Place the dish in a vacuum oven. Set the temperature strictly to 55 °C. Caution: Do not exceed 60 °C to prevent sublimation or thermal degradation.

  • Pressure Application: Apply a vacuum of 12 mm Hg[1].

  • Duration: Maintain these conditions for 3 to 4 hours.

  • Verification: Remove the sample and immediately store it in a desiccator. Verify the conversion by taking a melting point; it should be sharp at 94.5–95.0 °C[1].

Process Workflow Visualization

The following diagram illustrates the phase transitions and logical workflow for isolating both the hemihydrate and anhydrous forms of atrolactic acid.

G Crude Crude Atrolactic Acid (Impure Solid) Dissolve Dissolution (Boiling H₂O or 4:3 MeOH:H₂O) Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Cooling Controlled Cooling (0.5 °C/min + Seeding) HotFilter->Cooling Crystallize Crystallization (Hemihydrate Lattice Forms) Cooling->Crystallize Filter Suction Filtration & Cold Wash Crystallize->Filter AirDry Air Drying (Atrolactic Acid Hemihydrate) Filter->AirDry VacDry Vacuum Drying (55 °C) (Anhydrous Atrolactic Acid) AirDry->VacDry Dehydration (-0.5 H₂O)

Workflow for the recrystallization and dehydration of atrolactic acid hemihydrate.

References

  • Organic Syntheses Collective Volume 4. Scribd.
  • Process for producing optically active atrolactinic acid and intermediate for production (JPH0585985A).
  • phenylpropanenitrile in Organic Synthesis: Applic

Sources

Troubleshooting

Overcoming steric hindrance in Atrolactic acid coupling reactions

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed specifically for researchers, process chemists, and drug development professionals dealing with the severe steric challenges inherent t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal is designed specifically for researchers, process chemists, and drug development professionals dealing with the severe steric challenges inherent to Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) coupling reactions.

Because atrolactic acid features a fully substituted alpha-carbon (a quaternary center bearing a phenyl ring, a methyl group, a hydroxyl group, and a carboxyl group), it aggressively resists standard activation and nucleophilic attack. This guide synthesizes mechanistic causality with field-proven protocols to help you bypass these steric bottlenecks.

System Diagnostics: The Causality of Steric Failure

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail when coupling atrolactic acid to amines? A: The failure is fundamentally geometric. Standard carbodiimides (like DCC or EDC) activate the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, this intermediate is rapidly attacked by the amine. However, the quaternary alpha-carbon of atrolactic acid acts as a steric shield. The bulky phenyl and methyl groups block the Bürgi-Dunitz trajectory required for the incoming amine to attack the carbonyl carbon[1]. Consequently, the activated intermediate either hydrolyzes back to the starting material or undergoes an intramolecular 1,3-rearrangement to form an unreactive N-acylurea dead-end product.

Q: How do we mechanistically overcome this shielding effect? A: You must alter the nature of the activated intermediate. This is achieved through two primary strategies:

  • Neighboring Group Participation: Using uronium/aminium salts like HATU. HATU forms an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group acts as a hydrogen-bond acceptor, anchoring the incoming amine and guiding it through a highly organized 7-membered cyclic transition state, effectively bypassing the steric bulk[2].

  • Atomic Radius Minimization: Using acyl fluorides (via BTFFH or DAST). Fluorine has a remarkably small van der Waals radius. An in-situ generated atrolactoyl fluoride presents a highly electrophilic carbonyl carbon with minimal surrounding steric bulk, permitting attack even by electron-deficient or hindered amines[3].

Quantitative Reagent Performance Data

To facilitate data-driven reagent selection, the following table summarizes the expected performance of various coupling strategies when reacting atrolactic acid (or its protected derivatives) with a sterically hindered primary/secondary amine.

Coupling Reagent / StrategyActivated IntermediateBase RequiredTypical Yield (%)Reaction TimeMechanistic Advantage for Hindered Substrates
EDC / HOBt OBt-active esterDIPEA / TEA< 15%24–48 hNone. Prone to N-acylurea formation[1].
DCC / DMAP O-acylisoureaDMAP (cat.)10–20%5 daysHigh steric clash; DMAP cannot easily access the carbonyl[3].
HATU OAt-active esterDIPEA / 2,6-Lutidine75–85%2–12 h7-membered transition state accelerates aminolysis[2].
PyAOP OAt-active esterDIPEA70–80%4–12 hSimilar to HATU, but avoids guanidinium byproduct formation.
BTFFH Acyl FluorideDIPEA85–95%12–24 hSmallest leaving group radius; ideal for electron-deficient amines[3].

Strategic Decision Workflow

Use the following logic tree to determine the optimal coupling protocol based on your specific target bond (amide vs. ester) and the nucleophile's steric profile.

G Start Target Substrate: Atrolactic Acid Amide Amide Bond Formation (Carboxyl Activation) Start->Amide React with Amine Ester Ester Bond Formation (Hydroxyl Acylation) Start->Ester React with Acid/Anhydride HATU HATU / DIPEA (Standard Hindered Amines) Amide->HATU Alkyl Amines AcylF Acyl Fluoride (BTFFH) (Extreme Hindrance/Anilines) Amide->AcylF Electron-deficient Amines Steglich Steglich (DIC/DMAP) (Standard Carboxylic Acids) Ester->Steglich Unhindered Acids Yamaguchi Yamaguchi (TCBC/DMAP) (Bulky Carboxylic Acids) Ester->Yamaguchi Hindered Acids

Caption: Diagnostic workflow for selecting coupling strategies for sterically hindered atrolactic acid.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Each protocol includes built-in Quality Control (QC) checkpoints to ensure the reaction is proceeding correctly before committing to workup.

Protocol A: HATU-Mediated Amide Coupling (For Standard Hindered Amines)

Use this protocol when coupling atrolactic acid to secondary alkyl amines or moderately hindered primary amines.

  • Pre-activation: Dissolve atrolactic acid (1.0 equiv, 0.5 M) in anhydrous DMF under an inert atmosphere (N₂/Ar). Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • QC Checkpoint 1 (Activation): Stir for 15–30 minutes at room temperature. The solution should turn a distinct yellow color, confirming the formation of the OAt-active ester and the release of the HOAt anion[1]. Do not proceed if the solution remains completely colorless.

  • Nucleophilic Addition: Add the target amine (1.1 equiv) dropwise.

  • Thermal Optimization: Because atrolactic acid lacks an alpha-proton, it is immune to oxazolone-mediated racemization[2]. Therefore, if LC-MS indicates stalled conversion after 2 hours, you can safely elevate the temperature to 40–50 °C without risking epimerization of the chiral center.

  • Validation & Quench: Monitor by LC-MS. Upon >95% conversion, quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash heavily with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Steglich Esterification of the Tertiary Hydroxyl (For Hydroxyl Acylation)

Use this protocol when you need to acylate the highly hindered tertiary alcohol of atrolactic acid (assuming the carboxyl group is protected as an ester).

  • Reagent Assembly: Dissolve the protected atrolactic acid derivative (1.0 equiv) and the target carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M).

  • Catalyst Loading: Add 4-Dimethylaminopyridine (DMAP). Critical adjustment: For tertiary alcohols, standard catalytic DMAP (10 mol%) will fail. You must use a stoichiometric amount of DMAP (1.0 to 1.5 equiv) to force the formation of the highly electrophilic N-acylpyridinium intermediate.

  • Coupling Initiation: Cool the mixture to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv) dropwise. DIC is preferred over DCC as its urea byproduct (DIU) is soluble in DCM, preventing premature precipitation issues.

  • QC Checkpoint 2 (Progression): Allow the reaction to warm to room temperature. Monitor via TLC. The reaction relies on DMAP acting as an acyl transfer agent. If the reaction stalls, the tertiary alcohol is too hindered for Steglich conditions; abort and pivot to Yamaguchi esterification (TCBC/DMAP)[4].

  • Workup: Filter off any precipitated urea (if using DCC, mandatory; if DIC, usually clear). Wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

Troubleshooting FAQs

Q: I am attempting an amide coupling, but I am observing acylation at the alpha-hydroxyl group instead of the amine. Do I need to protect the hydroxyl? A: Generally, no. The tertiary hydroxyl group of atrolactic acid is so sterically hindered that it is an exceptionally poor nucleophile. In the presence of a primary or secondary amine, the amine will outcompete the hydroxyl group for the activated carboxylate by orders of magnitude. However, if you are using highly elevated temperatures, extended reaction times (>48h), or an extremely unreactive amine (like a heavily substituted aniline), intermolecular esterification (oligomerization) can occur. In these edge cases, protect the hydroxyl as a tert-butyldimethylsilyl (TBS) ether prior to coupling[5].

Q: I used HATU, but my yield is still under 20% and I see a lot of unreacted starting material. What is the next step? A: Your amine is likely too electron-deficient or bulky for the OAt-ester to accommodate. Pivot to the Acyl Fluoride protocol using BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate). Fix: React atrolactic acid with BTFFH (1.5 equiv) and DIPEA in DCM for 30 minutes to form the acyl fluoride. Then add your amine and heat to 80 °C (in a sealed tube if necessary). The minimal steric radius of the fluorine leaving group will allow the hindered amine to attack successfully[3].

Q: Can I use standard Fischer esterification to protect the carboxylic acid of atrolactic acid? A: Yes, but with caveats. Because the alpha-carbon is fully substituted, Fischer esterification (refluxing alcohol with catalytic H₂SO₄) will be exceptionally slow. To drive the equilibrium, you must use the alcohol as the solvent and employ a Soxhlet extractor with molecular sieves to aggressively remove water, or utilize a Dean-Stark apparatus if using a co-solvent like toluene.

References

  • Duncton, M. A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • MacMillan, D. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).[Link]

  • Munawar, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry (NIH/PMC).[Link]

  • Ruano, G., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).[Link]

  • European Patent Office. (2021). PROCESS FOR THE PREPARATION OF (S)-2-((2-((S)-4-(DIFLUOROMETHYL)-2-OXOOXAZOLIDIN-3-YL)-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXA. EPO.[Link]

Sources

Optimization

Technical Support Center: Atrolactic Acid Hemihydrate Moisture Control

Welcome to the technical support guide for Atrolactic acid hemihydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical aspect of moist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Atrolactic acid hemihydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical aspect of moisture control during the storage and handling of this compound. Maintaining the precise hydration state is paramount for ensuring its chemical stability, physical properties, and the reproducibility of your experimental results. This guide offers in-depth FAQs, troubleshooting workflows, and validated analytical protocols to address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is Atrolactic acid hemihydrate, and why is its moisture content so critical?

A: Atrolactic acid hemihydrate (CAS RN: 515-30-0) is a specific crystalline form of Atrolactic acid that incorporates one molecule of water for every two molecules of the acid (a 0.5 molar equivalent of water).[1] This "water of crystallization" is an integral part of the crystal lattice structure.[2]

Controlling the moisture content is critical for three primary reasons:

  • Chemical Stability: Many active pharmaceutical ingredients (APIs) are susceptible to hydrolysis, a chemical degradation process where water molecules break down the compound.[3][4][5] Excess moisture adsorbed onto the crystal surface can accelerate this degradation, potentially leading to loss of potency and the formation of impurities.

  • Physical Stability: As a hygroscopic compound, Atrolactic acid hemihydrate can readily absorb additional moisture from the atmosphere.[6] This can lead to physical changes such as caking, clumping, and altered flowability, which are significant issues in manufacturing and formulation.[6] In extreme cases, it can lead to deliquescence (dissolving in absorbed water) or phase transformations of the crystal structure.[4][7]

  • Experimental Reproducibility: The precise amount of the active molecule in a weighed sample depends on its hydration state. If the water content deviates from the theoretical hemihydrate level, it will introduce errors in concentration calculations, affecting dosing accuracy, reaction stoichiometry, and analytical results.

Q2: What are the ideal storage conditions for Atrolactic acid hemihydrate?

A: The goal is to maintain the integrity of the hemihydrate structure by preventing both the adsorption of excess moisture and the loss of its structural water.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C or Room Temperature (as specified by supplier)Some suppliers recommend refrigerated storage (2-8°C) to slow down any potential degradation kinetics.[8] If not specified, controlled room temperature (20-25°C) is often acceptable, provided humidity is strictly controlled. Avoid temperature fluctuations, which can alter the air's capacity to hold moisture.[6]
Relative Humidity (RH) < 40% RHThis is the most critical parameter. Storing in a low-humidity environment, such as in a desiccator or a dry cabinet, minimizes the water vapor pressure gradient between the air and the solid, preventing further moisture uptake.[6] International Council for Harmonisation (ICH) guidelines recognize the importance of humidity control in stability testing.[9]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)For long-term storage or for highly sensitive applications, storing under an inert atmosphere can provide an extra layer of protection against both moisture and oxidation.[3] This is achieved by flushing the container with the inert gas before sealing.
Packaging Tightly-sealed, moisture-barrier containersUse containers made of materials with low moisture permeability, such as amber glass or high-density polyethylene (HDPE).[3][6] Ensure the container is sealed tightly immediately after use to prevent moisture ingress.[6] For ultimate protection, heat-sealed aluminum foil bags are excellent.[6][10]
Q3: My Atrolactic acid hemihydrate appears clumpy and doesn't flow well. What happened and what should I do?

A: Clumping and caking are classic signs of exposure to excessive humidity.[6] Hygroscopic materials absorb atmospheric moisture, which can form liquid bridges between particles, causing them to stick together.

Causality: When the ambient relative humidity is higher than the equilibrium relative humidity of the solid, the material will adsorb water. This surface moisture can partially dissolve the solid, and upon slight drying, the dissolved material recrystallizes, cementing the particles together.

Corrective Action:

  • Do not use the material directly. The water content is no longer controlled, which will compromise the accuracy of your experiment.

  • Assess the extent of the issue. Quantify the current water content using Karl Fischer titration (see Protocol 1).

  • Remediation (with caution): If the material has not chemically degraded, it may be possible to dry it under controlled conditions (e.g., in a vacuum oven at a gentle temperature, well below its melting point of ~91°C) to remove the excess adsorbed water.

  • Re-analyze: After drying, you MUST re-test the water content using both Karl Fischer and Thermogravimetric Analysis (TGA) to confirm that you have removed only the surface moisture and have not inadvertently removed the structural water of hydration.

  • Prevention: Review your storage and handling procedures immediately. Ensure containers are sealed tightly and stored in a desiccator or dry cabinet. Minimize the time the container is open to the ambient environment.[6]

Q4: Can the hemihydrate lose its structural water? What are the consequences?

A: Yes, over-drying or exposure to very low humidity and/or elevated temperatures can cause the material to lose its water of crystallization, a process known as dehydration or efflorescence.[1][11] This transforms the hemihydrate into an anhydrous (water-free) or a lower hydrate form.

Consequences of Dehydration:

  • Structural Change: The crystal lattice will change, which can significantly alter the material's physical properties, including its solubility, dissolution rate, and stability.[9]

  • Weighing Inaccuracy: If you weigh out what you believe is the hemihydrate but it is actually the anhydrous form, you will be using a higher molar quantity of the active compound than intended, leading to significant concentration errors.

  • Instability: The resulting anhydrous form may be less stable and more hygroscopic than the original hemihydrate, readily re-absorbing moisture from the air, often to a non-stoichiometric state.[9]

You can detect dehydration using TGA, which would show a weight loss less than the theoretical value for a hemihydrate, or by using techniques like Powder X-ray Diffraction (PXRD) to observe changes in the crystal structure.[9]

Q5: How can I accurately measure the water content? Is adsorbed surface water different from the water of hydration?

A: Yes, the two types of water are different and require specific analytical techniques to quantify.

  • Water of Hydration (or Crystallization): This is water that is stoichiometrically bound within the crystal lattice.[2] For Atrolactic acid hemihydrate, this is ~5.14% w/w.

  • Adsorbed Water: This is moisture that has physically adhered to the surface of the crystals due to humidity exposure. Its amount is variable and non-stoichiometric.

Recommended Analytical Methods:

  • Karl Fischer (KF) Titration: This is the gold standard for determining total water content (both adsorbed and hydrated).[12] It is a chemical method highly specific to water and is more accurate than simple loss-on-drying.[12] For an acidic compound like Atrolactic acid, the pH of the titration medium may need to be buffered to ensure an accurate result.[13]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated.[1] A TGA thermogram can often distinguish between adsorbed and hydrated water, as adsorbed water is typically lost at lower temperatures (e.g., <100°C) while the water of hydration is released at a specific, higher temperature corresponding to the thermal decomposition of the hydrate structure.[1][14] For a pure, stable hemihydrate, you should observe a single, sharp weight loss step corresponding to the theoretical water content.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to moisture content.

Troubleshooting Workflow Diagram

Moisture_Content_Troubleshooting Start Problem Observed: Out-of-Specification (OOS) Moisture Content Check_Method Step 1: Verify Analytical Method - Calibrate KF Titrator with water standard - Check TGA balance and temperature calibration - Re-run analysis on a control sample Start->Check_Method Method_OK Method Performs Correctly? Check_Method->Method_OK Review_Method Action: Review/Revise Analytical Protocol. Consult instrument manual. Method_OK->Review_Method No Investigate_Sample Step 2: Investigate Sample History & Handling - Review storage records (Temp/RH) - Interview user about handling procedure - Inspect container seal and desiccant Method_OK->Investigate_Sample Yes History_OK Handling & Storage Correct? Investigate_Sample->History_OK Revise_Handling Action: Implement Corrective Action - Retrain personnel on handling - Replace faulty storage equipment - Enforce SOPs for sealing containers History_OK->Revise_Handling No Quarantine Step 3: Quarantine Suspect Lot - Label clearly: 'ON HOLD - OOS MOISTURE' - Segregate from other inventory History_OK->Quarantine Yes Revise_Handling->Quarantine Characterize Step 4: Full Characterization - Perform TGA to differentiate adsorbed vs. hydrate water - Use PXRD to check for phase changes Quarantine->Characterize Decision Material Salvageable? Characterize->Decision Remediate Action: Attempt Remediation - Controlled drying to remove excess adsorbed water - Re-test to confirm integrity Decision->Remediate Yes Dispose Action: Dispose of Material per institutional guidelines. Document investigation findings. Decision->Dispose No

Caption: Troubleshooting workflow for out-of-spec moisture results.

Relationship Between Environment and Material State

Hydrate_State_Diagram State1 Dehydrated State Anhydrous or Lower Hydrate (Unstable) State2 Correct Hemihydrate State C₉H₁₀O₃ · 0.5H₂O (Target State) State1->State2 Controlled Re-hydration (Difficult) State2->State1  Over-drying / High Temp / Very Low RH   State3 Over-hydrated State Hemihydrate + Adsorbed Surface Water (Risk of Caking/Degradation) State2->State3  Exposure to High RH (>40%)   State3->State2 Controlled Drying (e.g., Vacuum Oven)

Sources

Troubleshooting

Technical Support Center: Addressing Racemization Risks in Atrolactic Acid Processing

Welcome to the Technical Support Center for atrolactic acid (2-hydroxy-2-phenylpropanoic acid) processing. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for atrolactic acid (2-hydroxy-2-phenylpropanoic acid) processing. Designed for drug development professionals and synthetic chemists, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve enantiomeric excess (ee) during complex synthetic workflows.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Does atrolactic acid racemize under basic conditions like other α-hydroxy acids? A: No. A common critical error in process chemistry is treating atrolactic acid identically to mandelic acid. Mandelic acid possesses an α-proton, making it highly susceptible to base-catalyzed deprotonation and subsequent racemization via a planar enolate intermediate[1]. In contrast, atrolactic acid features a quaternary stereocenter (the α-carbon is bonded to methyl, phenyl, hydroxyl, and carboxyl groups). Lacking an acidic α-proton, carbanion formation is impossible, rendering it 2[2].

Q: If base doesn't cause racemization, why do I lose enantiomeric excess (ee) during esterification or substitution? A: The primary vector for racemization in atrolactic acid processing is acid-catalyzed or leaving-group-induced SN​1 ionization. Because the α-carbon is both tertiary and benzylic, activating the hydroxyl group (e.g., via protonation with strong mineral acids or conversion to a mesylate) creates an exceptional leaving group. This leads to spontaneous heterolytic cleavage, forming a highly stable, planar tertiary benzylic carbocation. Subsequent nucleophilic attack occurs non-stereoselectively from both faces, 3[3].

Part 2: Process Visualization

G A Chiral Atrolactic Acid (Quaternary α-Carbon) B Base-Catalyzed Pathway A->B C Acid-Catalyzed / Leaving Group Activation A->C D No Enolization Possible (Lacks α-Proton) B->D F Ionization (SN1 Type) Loss of Leaving Group C->F E Configuration Retained (Stable ee) D->E G Planar Tertiary Benzylic Carbocation (Achiral) F->G H Racemization (1:1 R/S Mixture) G->H Nucleophilic Attack (Both Faces)

Atrolactic acid processing: base stability vs. acid-induced SN1 racemization.

Part 3: Troubleshooting Guide for Common Workflows

Issue 1: Severe ee Erosion During Mesylation
  • Symptom: Chiral HPLC indicates a racemic mixture after attempting to activate the tertiary alcohol with methanesulfonyl chloride (MsCl).

  • Root Cause: Mesylates of atrolactic acid are exceptionally delicate. At room temperature, the mesylate group spontaneously ionizes due to the thermodynamic stability of the resulting tertiary benzylic carbocation[3].

  • Resolution: Perform the reaction at strictly sub-zero temperatures (≤ -5 °C) and immediately trap the intermediate, or bypass mesylation entirely by using mild carbodiimide coupling agents.

Issue 2: Loss of Optical Purity Post-Biocatalytic Synthesis
  • Symptom: Enzymatic synthesis using nitrilase cascades (e.g., Pseudomonas fluorescens EBC191) shows high initial ee, but the isolated product is heavily racemized[4].

  • Root Cause: Aggressive acidification during the downstream extraction phase. Using strong mineral acids (like HCl) to protonate the carboxylate for organic extraction inadvertently protonates the tertiary hydroxyl group, 1[1].

  • Resolution: Buffer the extraction system. Acidify only to pH 3.5 using a mild organic acid (e.g., citric acid) and maintain the extraction temperature below 15 °C.

Part 4: Quantitative Processing Parameters

Table 1: Comparative Racemization Risk Matrix for Atrolactic Acid

Processing StepConditionObserved Effect on eeMechanistic Rationale
Biocatalytic Synthesis Nitrilase cascade, pH 4.5Yields up to 51–80% eeStereoselective enzymatic conversion[4].
Aqueous Extraction Strong Acid (pH < 2.0)Rapid ee erosion (< 10% ee)Protonation of -OH triggers SN​1 ionization[1].
Aqueous Extraction Mild Acid (pH 3.5, < 15 °C)ee maintained (> 90% retention)Carboxylate neutralized without -OH activation.
Mesylation Room Temperature (20–25 °C)Substantial racemizationSpontaneous ionization of tertiary mesylate[3].
Mesylation Sub-zero Temperature (-5 °C)Excellent ee retentionThermal suppression of C-O bond cleavage[3].

Part 5: Self-Validating Experimental Protocols

Protocol A: Enantioretentive Extraction of Biocatalytic Atrolactic Acid
  • Self-Validating Check: Monitor the aqueous layer pH continuously. If the pH drops below 3.0 during extraction, expect >10% ee loss.

  • Cooling: Chill the crude biocatalytic reaction mixture (containing the atrolactate salt) to 10 °C. Causality: Low temperatures suppress the thermal activation energy required for carbocation formation.

  • Mild Acidification: Slowly add 1M citric acid dropwise until the pH reaches exactly 3.5. Causality: Citric acid provides enough protons to neutralize the carboxylate for organic solubility without hyper-protonating the tertiary hydroxyl group[1].

  • Extraction: Extract with cold, anhydrous ethyl acetate (EtOAc). Causality: EtOAc is aprotic and minimizes hydrogen bonding networks that could stabilize an ionizing leaving group.

  • Validation: Analyze the organic layer via chiral HPLC immediately. The ee should match the in-process biocatalytic conversion metrics[4].

Protocol B: Low-Temperature Mesylation for Stereospecific Substitution
  • Self-Validating Check: The intermediate mesylate must not be isolated or stored. If the solution turns deep yellow/orange, carbocation formation has initiated, and the batch is compromised.

  • Preparation: Dissolve (R)-atrolactic acid ester in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Ambient moisture acts as a nucleophile, attacking any transient carbocations to form racemic alcohols.

  • Thermal Control: Submerge the reactor in an ice-salt bath to reach -5 °C to -10 °C. Causality: Strict thermal control suppresses the spontaneous heterolytic cleavage of the delicate tertiary mesylate[3].

  • Activation: Add triethylamine (1.5 eq), followed by dropwise addition of MsCl (1.1 eq). Keep stirring for 30 minutes at -5 °C.

  • Immediate Trapping: Introduce the incoming nucleophile directly into the cold reaction mixture. Causality: Trapping the mesylate in situ prevents it from reaching the thermodynamic threshold required for SN​1 dissociation, preserving the stereocenter[3].

References

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization St. Paul's Cathedral Mission College2

  • Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates PMC - NIH 3

  • Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191 University of Cape Town (AEM)4

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids Radboud University 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to HPLC Purity Analysis of Atrolactic Acid Hemihydrate

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity analysis of Atrolactic Acid Hemihydrate. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity analysis of Atrolactic Acid Hemihydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

The Critical Role of Purity in Atrolactic Acid Hemihydrate

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a key chiral building block and a significant metabolite.[1][2] Its hemihydrate form is often utilized in pharmaceutical synthesis. The presence of impurities, whether they are related substances from the synthetic route or enantiomeric impurities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, highly sensitive and specific analytical methods are paramount for its quality control. This guide focuses on two critical aspects of its purity analysis: achiral purity (related substances) and chiral purity (enantiomeric separation).

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method is fundamentally dictated by the analytical objective. For atrolactic acid, this objective bifurcates into two distinct pathways: quantifying process-related impurities and determining the enantiomeric excess. We will compare a standard Reversed-Phase (RP-HPLC) method suitable for related substances with a specialized Chiral HPLC method for enantiomeric separation.

Method A: Reversed-Phase HPLC for Achiral Purity (Related Substances)

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. For atrolactic acid, an acidic, polar compound, RP-HPLC is ideal for separating it from less polar starting materials or degradation products.

Scientific Rationale: The core principle of RP-HPLC involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation of atrolactic acid and its potential impurities is governed by their hydrophobic interactions with the stationary phase. By using an acidic mobile phase, typically containing phosphoric acid, the ionization of atrolactic acid's carboxylic group is suppressed.[3] This suppression increases its hydrophobicity, leading to better retention and improved peak shape on the C18 column. Acetonitrile is commonly used as the organic modifier to elute the compounds.[3][4][5]

Method B: Chiral HPLC for Enantiomeric Purity

Atrolactic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. As these enantiomers can have different pharmacological activities, regulatory agencies demand strict control over the enantiomeric purity of chiral drugs. Chiral HPLC is the gold standard for this purpose.

Scientific Rationale: Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector, which is part of the chiral stationary phase (CSP).[6] For acidic compounds like atrolactic acid, polysaccharide-based or macrocyclic glycopeptide-based CSPs are highly effective.[7][8] For instance, a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) can provide excellent separation of hydroxy acid enantiomers.[8] The mobile phase in chiral chromatography is often a delicate balance of polar organic solvents and additives that modulate the interactions with the CSP.

Method Performance Comparison

The following table summarizes the key performance attributes of the two primary HPLC approaches for atrolactic acid analysis.

ParameterMethod A: Reversed-Phase HPLC (Achiral)Method B: Chiral HPLC (Enantiomeric)
Objective Purity analysis of related substancesDetermination of enantiomeric excess/purity
Typical Column C18 (e.g., ODS AQ), 150 x 4.6 mm, 5 µmChiral Stationary Phase (e.g., Astec CHIROBIOTIC R/T, Eurocel 01), 250 x 4.6 mm, 5 µm[7][9]
Mobile Phase Isocratic mixture of aqueous acid (e.g., 0.03% H₃PO₄) and Acetonitrile (e.g., 88:12 v/v)[3]Isocratic mixture of solvents like Heptane/2-Butanol with an acidic modifier (e.g., 0.1% TFA)[7]
Detection UV at 210 nm[3]UV at 210 nm[7]
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min[7]
Key Advantage Robust, versatile for a wide range of impurities, excellent peak shape for the main component.Specific for separating enantiomers, which is impossible on an achiral column.
Key Limitation Cannot distinguish between enantiomers.May not effectively separate achiral impurities. Requires specialized, more expensive columns.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following sections provide detailed protocols and visual workflows. The described methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10][11][12][13]

Visualizing the Analytical Workflow

The general workflow for any HPLC analysis follows a standardized sequence from sample preparation to data analysis.

Caption: General workflow for HPLC purity analysis.

Protocol 1: Achiral Purity by RP-HPLC

This protocol is designed to quantify related substances in an Atrolactic Acid Hemihydrate sample.

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS AQ, 150 x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: A filtered and degassed mixture of 0.03% phosphoric acid in HPLC-grade water (Solvent A) and acetonitrile (Solvent B) in an 88:12 (v/v) ratio.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.[3]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Atrolactic Acid Reference Standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of atrolactic acid should be not more than 2.0%. The theoretical plates for the atrolactic acid peak should be not less than 2000.

  • Procedure:

    • Inject the diluent (as a blank), followed by the Standard Solution and the Sample Solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of each impurity in the sample using the area normalization method.

Decision Framework for Method Selection

The choice between an achiral and a chiral method is the first and most critical decision in the analytical process.

Method_Selection Start Analytical Goal for Atrolactic Acid Purity? Goal1 Determine Process-Related Impurities / Degradants? Start->Goal1 Goal2 Determine Enantiomeric Ratio (R/S)? Start->Goal2 Method1 Select Achiral RP-HPLC Method Goal1->Method1 Method2 Select Chiral HPLC Method Goal2->Method2 End Proceed with Method Validation Method1->End Method2->End

Caption: Decision tree for selecting the appropriate HPLC method.

Method Validation: The Cornerstone of Trustworthiness

Any analytical method used for quality control in a regulated environment must be validated to prove its suitability for the intended purpose.[12][13] The validation should be conducted according to ICH Q2(R1) guidelines and assess the following parameters.[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[3]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[12]

Conclusion

The purity analysis of Atrolactic Acid Hemihydrate requires a bifurcated approach. A robust, validated reversed-phase HPLC method is the standard for assessing process-related impurities and overall purity. However, when the stereochemical integrity is , a dedicated chiral HPLC method is indispensable. The selection, development, and validation of these methods must be guided by a sound scientific rationale and adherence to international regulatory standards to ensure the quality and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC Separation of Mixture of Atropine, Atrolactic Acid and Pralidoxime Chloride. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Atrolactic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Prednisolone, Atrolactic Acid, and Ibuprofen on Mixed-Mode Column. SIELC Technologies. [Link]

  • Chiral separation of Lactic Acid. LabRulez LCMS. [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. MDPI. [Link]

  • Atrolactic Acid. The Merck Index Online. [Link]

  • USP Monographs: Lactic Acid. United States Pharmacopeia (USP). [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

  • Atrolactic Acid. SIELC Technologies. [Link]

  • Study About HPLC Method Elaboration and Validation for Acid Lactic Assay in Grape Juice Fermentation Process. Semantic Scholar. [Link]

  • HPLC Method for Lactic Acid in Foods. Scribd. [Link]

  • Atrolactic acid. NIST WebBook. [Link]

  • Lactic Acid. USP. [Link]

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Comparative

A Researcher's Guide to the Structural Elucidation of Atrolactic Acid Hemihydrate: An H-NMR-Centric Comparative Analysis

In the landscape of pharmaceutical and chemical research, the unambiguous structural determination of a molecule is paramount. Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), a chiral alpha-hydroxy acid, and its comm...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural determination of a molecule is paramount. Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), a chiral alpha-hydroxy acid, and its common hemihydrate form, present a compelling case study for the application of modern analytical techniques.[1][2] This guide provides an in-depth, H-NMR-centric comparison of analytical methodologies for the characterization of atrolactic acid hemihydrate, designed for researchers, scientists, and drug development professionals. Our focus extends beyond procedural steps to the underlying scientific principles, ensuring a robust understanding of the data and its interpretation.

The Central Role of ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed map of the hydrogen atoms within a molecule. This information is fundamental to deducing the overall molecular structure.

Interpreting the ¹H-NMR Spectrum of Atrolactic Acid Hemihydrate

The ¹H-NMR spectrum of atrolactic acid, typically acquired in a deuterated solvent like DMSO-d₆, is deceptively simple yet highly informative. The key to its interpretation lies in understanding the chemical environment of each proton.

dot graph "Atrolactic_Acid_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.87!"]; C4 [label="C", pos="1,1.73!"]; C5 [label="C", pos="0,1.73!"]; C6 [label="C", pos="-0.5,0.87!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; H1 [label="H", pos="1.5,-0.5!"]; H2 [label="H", pos="2.3,1.1!"]; H3 [label="H", pos="1.3,2.4!"]; H4 [label="H", pos="-0.3,2.4!"]; H5 [label="H", pos="-1.3,1.1!"]; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C_alpha [label="Cα", pos="-1.5,0!"]; C1 -- C_alpha; OH_alpha [label="OH", pos="-2.2,0.5!"]; C_alpha -- OH_alpha; CH3 [label="CH₃", pos="-2.2,-0.5!"]; C_alpha -- CH3; COOH [label="COOH", pos="-1.5,-1!"]; C_alpha -- COOH; }

Molecular Structure of Atrolactic Acid

A typical ¹H-NMR spectrum of atrolactic acid in DMSO-d₆ exhibits the following key signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.5Multiplet5HAromatic protons (C₆H₅)The phenyl group protons resonate in this characteristic downfield region due to the deshielding effect of the aromatic ring current. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.
~1.6Singlet3HMethyl protons (-CH₃)These protons are attached to the chiral center (Cα). The absence of adjacent protons results in a singlet.
Variable (broad)Singlet2H-OH and -COOH protonsThese acidic protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and the presence of water.
~3.3-3.5 (broad)Singlet1HH₂O (from hemihydrate)In the hemihydrate form, the water of crystallization will produce a broad signal in this region. This peak will also exchange with the acidic protons of the hydroxyl and carboxyl groups.

Causality Behind the Spectral Features:

  • Chemical Shift: The position of a signal (chemical shift) is determined by the electron density around the proton. Electronegative atoms (like oxygen) and aromatic rings withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).

  • Integration: The area under each peak is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). In atrolactic acid, the methyl protons and the aromatic protons are not adjacent to other non-equivalent protons, hence they appear as a singlet and a complex multiplet, respectively. The hydroxyl and carboxyl protons are typically not observed to couple with other protons due to rapid chemical exchange.

Experimental Protocol: Acquiring the ¹H-NMR Spectrum

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data.

dot graph "H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"]; A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D [color="#FBBC05"]; D -> E [color="#34A853"]; }

General Workflow for ¹H-NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of atrolactic acid hemihydrate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[3][4][5][6][7][8]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter by filtering if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Spectral Analysis:

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Assign the peaks to the corresponding protons in the atrolactic acid molecule based on their chemical shifts and multiplicities.

Comparative Analysis of Alternative Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural elucidation often benefits from the synergistic use of other analytical methods.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected Chemical Shifts for Atrolactic Acid:

Carbon AtomExpected Chemical Shift (ppm)Rationale
Carboxyl (-COOH)~175The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
Quaternary Aromatic (C-ipso)~140The aromatic carbon directly attached to the chiral center.
Aromatic (C-ortho, C-meta, C-para)~125-130The other aromatic carbons resonate in this typical range.
Quaternary Chiral (Cα-OH)~75The carbon atom bearing the hydroxyl group is significantly deshielded by the electronegative oxygen.
Methyl (-CH₃)~25The methyl carbon is relatively shielded and appears upfield.

Comparison with ¹H-NMR:

  • Strengths: Directly observes the carbon backbone, provides information on the number of different carbon environments.

  • Weaknesses: Lower natural abundance and sensitivity of the ¹³C nucleus require longer acquisition times or more concentrated samples. It does not provide information on proton-proton connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of atrolactic acid.[9][10][11]

  • Major Fragments:

    • m/z = 121: Loss of a carboxyl group (-COOH, 45 Da).

    • m/z = 105: Loss of water and a carboxyl group.

    • m/z = 77: Phenyl cation (C₆H₅⁺).

Comparison with ¹H-NMR:

  • Strengths: Provides accurate molecular weight information and fragmentation patterns that can confirm the presence of specific structural motifs. Highly sensitive.

  • Weaknesses: Does not provide detailed information about the connectivity of atoms in the way NMR does. Isomer differentiation can be challenging without tandem MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands for Atrolactic Acid Hemihydrate:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-2500 (broad)O-H stretchCarboxylic acid and alcohol O-H, H₂O
~1700C=O stretchCarboxylic acid
~1600, ~1450C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid and alcohol

Comparison with ¹H-NMR:

  • Strengths: Provides rapid and definitive identification of key functional groups.

  • Weaknesses: The information is less structurally detailed than NMR. The spectrum can be complex and peak overlap can occur.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For atrolactic acid, it is particularly useful for assessing purity and for separating enantiomers if a chiral stationary phase is used.

Typical Experimental Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV-Vis at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

Comparison with ¹H-NMR:

  • Strengths: Excellent for purity determination and quantification. Can be used for chiral separations.

  • Weaknesses: Does not provide structural information about the analyte.

dot graph "Technique_Comparison" { rankdir=TB; node [shape=ellipse, style=filled]; subgraph "cluster_HNMR" { label="¹H-NMR"; bgcolor="#E8F0FE"; HNMR [label="Detailed H framework\nConnectivity (J-coupling)\nQuantitative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_CNMR" { label="¹³C-NMR"; bgcolor="#FCE8E6"; CNMR [label="Carbon backbone\nNumber of C environments", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#FEF7E0"; MS [label="Molecular weight\nFragmentation pattern", fillcolor="#FBBC05", fontcolor="#202124"]; } subgraph "cluster_FTIR" { label="FTIR"; bgcolor="#E6F4EA"; FTIR [label="Functional groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; } subgraph "cluster_HPLC" { label="HPLC"; bgcolor="#F1F3F4"; HPLC [label="Purity\nQuantification\nChiral separation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; } Atrolactic_Acid [label="Atrolactic Acid\nHemihydrate", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Atrolactic_Acid -> HNMR [label="Provides"]; Atrolactic_Acid -> CNMR [label="Provides"]; Atrolactic_Acid -> MS [label="Provides"]; Atrolactic_Acid -> FTIR [label="Provides"]; Atrolactic_Acid -> HPLC [label="Analyzes"]; }

Comparison of Analytical Techniques for Atrolactic Acid

Conclusion

The structural elucidation of atrolactic acid hemihydrate serves as an excellent illustration of the power and complementarity of modern analytical techniques. ¹H-NMR spectroscopy, with its ability to provide a detailed picture of the proton framework, remains the primary tool for initial structural determination. However, for a comprehensive and unambiguous characterization, particularly in a regulatory or drug development context, a multi-technique approach is indispensable. By integrating the insights from ¹³C-NMR, mass spectrometry, FTIR, and HPLC, researchers can build a self-validating and robust data package that confirms the identity, purity, and structure of atrolactic acid hemihydrate with the highest degree of confidence.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • DrugFuture. (2023). Atrolactic Acid. Retrieved from [Link]

  • Kanto, K., et al. (2019). NMR Analysis of Poly(Lactic Acid)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1303, Atrolactic acid. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Atrolactic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Western Ontario. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Witzeman, S., et al. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 247-253.

Sources

Validation

A Comparative Guide to FTIR Spectral Peaks for Identifying Atrolactic Acid Hemihydrate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hydration State in Pharmaceutical Analysis Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), an alpha-hydroxy acid, is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydration State in Pharmaceutical Analysis

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), an alpha-hydroxy acid, is a molecule of interest in pharmaceutical and cosmetic research.[1][2][3] Its utility is intrinsically linked to its specific physicochemical form, including its hydration state. The hemihydrate form of atrolactic acid incorporates water molecules into its crystal lattice, a feature that can significantly influence its stability, solubility, and bioavailability. Consequently, the ability to definitively identify and differentiate the hemihydrate from the anhydrous form is a critical aspect of quality control and formulation development.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for this purpose.[4] This guide provides an in-depth comparison of the expected FTIR spectral features of atrolactic acid hemihydrate against its anhydrous counterpart, supported by an understanding of the vibrational modes of its constituent functional groups and the influence of water of hydration.

Comparative FTIR Spectral Analysis: Atrolactic Acid Hemihydrate vs. Anhydrous Atrolactic Acid

The primary distinction in the FTIR spectra of atrolactic acid hemihydrate and its anhydrous form arises from the vibrational modes of the water molecules present in the crystal lattice of the hemihydrate. These additional modes, coupled with the hydrogen bonding interactions between the water molecules and the atrolactic acid molecule, result in a unique spectral fingerprint.

Below is a comparative table of the expected characteristic FTIR peaks for both forms. The peak positions for atrolactic acid are inferred from the known vibrational frequencies of its functional groups (tertiary hydroxyl, carboxylic acid, and phenyl) and data from similar molecules like lactic acid.[5][6] The influence of hydration is based on established principles of infrared spectroscopy of hydrated compounds.[7]

Wavenumber (cm⁻¹)Vibrational ModeAnhydrous Atrolactic AcidAtrolactic Acid HemihydrateRationale for a Senior Application Scientist
~3500-3200 O-H Stretching (Water)AbsentPresent (Broad) This is the most definitive region for identifying the hemihydrate. The broadness of the peak is due to the various hydrogen bonding environments of the water molecules within the crystal lattice.
~3400-3200 O-H Stretching (Alcohol & Carboxylic Acid)Present (Broad)Present (Broad, may be sharper or shifted)In the hemihydrate, the hydroxyl groups of atrolactic acid can hydrogen bond with the water molecules, potentially leading to a sharpening or shift in this broad band compared to the anhydrous form where intermolecular hydrogen bonding between atrolactic acid molecules dominates.
~3100-3000 C-H Stretching (Aromatic)Present (Sharp)Present (Sharp)These peaks are characteristic of the phenyl group and are expected to be present in both forms with minimal changes.
~3000-2850 C-H Stretching (Aliphatic)Present (Sharp)Present (Sharp)Corresponding to the methyl group, these peaks will be present in both spectra.
~1730-1700 C=O Stretching (Carboxylic Acid)Present (Strong, Sharp)Present (Strong, Sharp, may be shifted)The carbonyl stretch is a strong, characteristic peak. In the hemihydrate, hydrogen bonding with water molecules could slightly shift this peak to a lower wavenumber (red shift) compared to the anhydrous form.
~1650-1630 H-O-H Bending (Water)AbsentPresent (Medium) This peak, corresponding to the scissoring vibration of the water molecule, is another key indicator of the presence of water of hydration.[7]
~1600, ~1495, ~1450 C=C Stretching (Aromatic)Present (Medium to Weak)Present (Medium to Weak)These are characteristic absorptions of the benzene ring and should be observable in both forms.
~1300-1200 C-O Stretching & O-H Bending (Carboxylic Acid)Present (Medium)Present (Medium)These coupled vibrations are part of the carboxylic acid fingerprint and are expected in both spectra.
~1200-1000 C-O Stretching (Tertiary Alcohol)Present (Strong)Present (Strong)The C-O stretch of the tertiary alcohol is typically a strong band and should be present in both forms.
~900-650 O-H Out-of-Plane Bending (Carboxylic Acid)Present (Broad)Present (Broad)A broad absorption characteristic of the out-of-plane bending of the hydroxyl group in the carboxylic acid dimer, expected in both solid-state forms.
~800-600 Water LibrationsAbsentPresent (Weak, Broad) These are low-frequency vibrational modes (rocking, wagging, and twisting) of the water molecules in the crystal lattice and are a subtle but characteristic feature of hydrates.

Experimental Protocol for FTIR Analysis of Atrolactic Acid Hemihydrate

This section provides a detailed methodology for acquiring a high-quality FTIR spectrum of a solid powder sample like atrolactic acid hemihydrate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique for solid samples.

Objective: To obtain a clean, reproducible FTIR spectrum of atrolactic acid hemihydrate for identification and comparison.

Materials and Equipment:

  • FTIR Spectrometer with a DTGS or MCT detector

  • ATR accessory (e.g., single-reflection diamond or germanium crystal)

  • Atrolactic acid hemihydrate sample

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation and Background Collection:

    • Rationale: A background spectrum is essential to ratio out the instrument's and ambient environment's (e.g., CO₂, water vapor) own infrared absorptions, ensuring that the final spectrum is solely that of the sample.

    • Procedure:

      • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residual sample. Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

      • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric interference.

      • Collect a background spectrum. The collection parameters should be the same as those that will be used for the sample (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is crucial for obtaining a high-quality spectrum. Insufficient contact will result in a weak signal and a poor signal-to-noise ratio.

    • Procedure:

      • Place a small amount of the atrolactic acid hemihydrate powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

      • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure application.

  • Spectrum Acquisition:

    • Rationale: Signal averaging (multiple scans) improves the signal-to-noise ratio of the spectrum, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

    • Procedure:

      • Collect the sample spectrum using the same parameters as the background scan.

      • The resulting spectrum should be displayed in absorbance or % transmittance mode.

  • Data Processing and Analysis:

    • Rationale: Raw spectral data may require minor corrections to ensure accuracy and facilitate interpretation.

    • Procedure:

      • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam.

      • Perform a baseline correction if necessary to level the spectrum.

      • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

      • Compare the obtained peak positions with the expected values in the comparative table to confirm the identity of the atrolactic acid hemihydrate.

Visualizing the Workflow and Key Spectral Regions

To further clarify the experimental process and the interpretation of the results, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample Proceed to Analysis acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (ATR & Baseline Correction) acquire_spectrum->process_data analyze Analyze Peaks & Compare process_data->analyze end_node End analyze->end_node

Figure 1: Experimental workflow for FTIR analysis of atrolactic acid hemihydrate.

spectral_regions cluster_hydrate Hydration-Specific Peaks cluster_functional_groups Core Functional Group Peaks compound Atrolactic Acid Hemihydrate C-H (Aromatic/Aliphatic) C=O (Carboxylic Acid) C=C (Aromatic) C-O (Alcohol/Acid) Fingerprint Region water_oh O-H Stretch (Water) ~3500-3200 cm⁻¹ water_bend H-O-H Bend (Water) ~1650-1630 cm⁻¹ oh_stretch O-H Stretch (Alcohol/Acid) ~3400-3200 cm⁻¹ co_stretch C=O Stretch (Acid) ~1730-1700 cm⁻¹ co_stretch->compound:f1

Figure 2: Key FTIR spectral regions for atrolactic acid hemihydrate identification.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the characterization of pharmaceutical compounds like atrolactic acid. By understanding the characteristic vibrational frequencies of its functional groups and the distinct spectral signatures introduced by water of hydration, researchers can confidently and accurately identify atrolactic acid hemihydrate. The presence of broad O-H stretching and H-O-H bending bands associated with water are the most definitive markers. This guide provides the foundational knowledge and a practical workflow for leveraging FTIR spectroscopy in the critical task of solid-state characterization in drug development and quality assurance.

References

  • DrugFuture. Atrolactic Acid. [Link]

  • NIST. Atrolactic acid. [Link]

  • Study.com. Lactic Acid | Formula, Structure & Uses. [Link]

  • Dartois, E., et al. Clathrate hydrate FTIR spectroscopy - infrared signatures, astrophysical significance. [Link]

  • Anderson, J. H., & Wickersheim, K. A. NEAR INFRARED CHARACTERIZATION OF WATER AND HYDROXYL GROUPS ON SILICA SURFACES. [Link]

  • Chaplin, M. Water Absorption Spectrum. [Link]

  • PubChem. Atrolactic acid. [Link]

  • ResearchGate. a). FTIR spectrum of pure lactic acid. [Link]

  • ResearchGate. FTIR spectra of commercial Lactic acid and the purified.... [Link]

  • Vodnar, D. C., et al. HPLC Characterization of Lactic Acid Formation and FTIR Fingerprint of Probiotic Bacteria during Fermentation Processes. [Link]

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Comparative

A Comparative Guide to the Synthesis of Atrolactic Acid: Chemical vs. Biocatalytic Routes

For researchers and drug development professionals, the synthesis of Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) presents a formidable stereochemical challenge. As a valuable chiral building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) presents a formidable stereochemical challenge. As a valuable chiral building block in pharmaceuticals, its structure features a sterically demanding quaternary stereocenter (an α -hydroxy- α -methyl carboxylic acid). Synthesizing this motif requires overcoming significant steric hindrance while maintaining strict enantiocontrol.

This guide objectively evaluates the performance, mechanistic causality, and experimental protocols of the leading chemical and biocatalytic synthetic routes, providing a data-driven framework for methodology selection[1].

Executive Performance Comparison

The selection of a synthetic route depends on the required enantiomeric purity, scalability, and environmental constraints. Table 1 summarizes the quantitative performance metrics of four primary methodologies.

Table 1: Quantitative Comparison of Atrolactic Acid Synthetic Routes

MethodologyRoute TypeYieldEnantiomeric Excess (ee)Key Reagents / CatalystsEnvironmental Impact
Prelog's Asymmetric Synthesis ChemicalModerate (60-75%)Variable (Auxiliary dependent)Chiral auxiliary, Grignard reagentHigh (Solvents, stoichiometric waste)
Electrochemical Carboxylation Chemical72% (Faradaic Eff.)Racemic (0% ee)CO₂-eXpanded Electrolytes (CXE), Mg anodeLow (Uses CO₂ as feedstock)
Kinetic Resolution Biocatalytic≤50% (Theoretical max)High (75–88%)Aspergillus oryzae proteaseLow (Aqueous media, mild)
Bienzymatic Cascade BiocatalyticHigh (>80%)High (~80-90%)Oxynitrilase + P. fluorescens NitrilaseLow (One-pot, aqueous media)

Mechanistic Workflow Visualization

The following diagram illustrates the divergent pathways available for atrolactic acid production, highlighting the fundamental split between traditional chemical synthesis and modern biocatalytic approaches.

G Start Target: Atrolactic Acid (2-Hydroxy-2-phenylpropanoic acid) Chem Chemical Synthesis Routes Start->Chem Bio Biocatalytic Synthesis Routes Start->Bio Prelog Prelog's Asymmetric Synthesis (Chiral Auxiliary Transfer) Chem->Prelog Electro Electrochemical Carboxylation (CO2-eXpanded Electrolytes) Chem->Electro Kinetic Chemoenzymatic Kinetic Resolution (A. oryzae Protease) Bio->Kinetic Cascade Bienzymatic Cascade (Oxynitrilase + Nitrilase) Bio->Cascade

Fig 1. Divergent synthetic workflows for atrolactic acid production.

Chemical Synthesis Strategies

Prelog's Asymmetric Synthesis (Chiral Auxiliary)

Causality & Mechanism: Prelog's synthesis is the classical demonstration of intermolecular chirality transfer. By esterifying an achiral precursor (benzoylformic acid) with a chiral alcohol (e.g., (-)-menthol), the chiral auxiliary creates a sterically demanding environment that shields one face of the α -keto group. When the Grignard reagent (methylmagnesium bromide) approaches, it is forced through a diastereotopic transition state, preferentially attacking the less hindered face to establish the chiral quaternary center[2].

Self-Validating Protocol:

  • Esterification: React benzoylformic acid with (-)-menthol under Dean-Stark conditions with catalytic H2​SO4​ to form the chiral ester.

  • Grignard Addition: Dissolve the ester in anhydrous diethyl ether. Cool strictly to -78°C. Validation Check: Maintaining cryogenic temperatures kinetically freezes out alternative, higher-energy transition states, ensuring maximum diastereoselectivity.

  • Reaction: Add 1.1 equivalents of CH3​MgBr dropwise. Stir for 2 hours.

  • Quench & Hydrolysis: Quench with saturated NH4​Cl . Isolate the intermediate, then subject it to basic hydrolysis (NaOH/MeOH) to cleave the chiral auxiliary.

  • Isolation: Acidify the aqueous layer and extract with ethyl acetate to yield enantioenriched atrolactic acid.

Electrochemical Carboxylation in CO₂-eXpanded Electrolytes (CXE)

Causality & Mechanism: Standard electrochemical reduction of acetophenone under 1 atm CO₂ predominantly yields the hydrogenated byproduct, 1-phenylethanol. However, utilizing CO₂-eXpanded Electrolytes (CXE) at elevated pressures (2.8 MPa) accommodates multimolar concentrations of liquid-phase CO₂. This high localized concentration alters the thermodynamic landscape, successfully intercepting the radical anion intermediate to drive C–C coupling (carboxylation) over protonation[3].

Self-Validating Protocol:

  • Electrolyte Preparation: Prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile containing 50 mM acetophenone.

  • Cell Assembly: Use an undivided high-pressure electrochemical cell equipped with a sacrificial Magnesium (Mg) anode and a glassy carbon cathode. Validation Check: The Mg anode is critical; Mg2+ ions generated in situ stabilize the carboxylate dianion intermediate, preventing reverse reactions.

  • Pressurization: Pressurize the headspace to 2.8 MPa with CO₂.

  • Electrolysis: Apply a constant current density (e.g., 5 mA/cm²) until the desired charge is passed.

  • Workup: Depressurize, acidify the electrolyte with 1M HCl, and extract (±)-atrolactic acid. Calculate Faradaic efficiency (typically ~72% at 2.8 MPa) to validate current-to-product conversion[3].

Biocatalytic & Enzymatic Strategies

Chemoenzymatic Kinetic Resolution

Causality & Mechanism: Kinetic resolution relies on the differential reaction rates of enantiomers in a racemic mixture when exposed to a chiral catalyst. The protease from Aspergillus oryzae possesses a highly specific 3D active site architecture that can accommodate and hydrolyze the ester bond of only one enantiomer of sterically demanding α -methyl-mandelic esters, leaving the other intact.

Self-Validating Protocol:

  • Substrate Preparation: Synthesize racemic α -methyl-mandelic acid methyl ester.

  • Enzymatic Reaction: Suspend the ester in a 0.1 M phosphate buffer (pH 7.2). Add A. oryzae protease.

  • Monitoring: Continuously monitor the reaction via chiral HPLC. Validation Check: The reaction must be forcefully terminated at exactly 50% conversion. Proceeding beyond 50% will drastically degrade the enantiomeric excess (ee) of the unreacted substrate[2].

  • Separation: Extract the unreacted (enantiopure) ester with an organic solvent. The hydrolyzed atrolactic acid enantiomer remains in the aqueous phase. Acidify and extract to recover the product (75–88% ee).

Bienzymatic Cascade (Oxynitrilase + Nitrilase)

Causality & Mechanism: Synthesizing atrolactic acid via a cyanohydrin intermediate usually fails enzymatically because standard nitrilases cannot process substrates with four non-hydrogen substituents at the α -position. However, coupling an oxynitrilase with a highly specialized arylacetonitrilase from Pseudomonas fluorescens EBC191 overcomes this limitation. The EBC191 variant has a uniquely evolved biomechanical force network in its active site capable of binding and hydrolyzing sterically hindered α,α -disubstituted nitriles[4].

Cascade Substrate Acetophenone + HCN Enz1 Oxynitrilase (Cyanohydrin formation) Substrate->Enz1 Intermediate 2-Hydroxy-2-phenylpropionitrile (Sterically hindered) Enz1->Intermediate Enz2 Arylacetonitrilase (P. fluorescens EBC191) Intermediate->Enz2 Product (R)- or (S)-Atrolactic Acid (Enantioenriched) Enz2->Product

Fig 2. Bienzymatic cascade converting acetophenone to enantiopure atrolactic acid.

Self-Validating Protocol:

  • Reaction Setup: In a buffered aqueous system, combine acetophenone and a cyanide source (e.g., KCN).

  • pH Control: Adjust and strictly maintain the pH at 5.0. Validation Check: Maintaining an acidic pH prevents the spontaneous, non-enzymatic dissociation of the cyanohydrin intermediate back into acetophenone and HCN, which would lead to product racemization[4].

  • Cascade Initiation: Add recombinant oxynitrilase to catalyze the enantioselective addition of HCN to acetophenone.

  • Hydrolysis: Introduce whole-cell catalysts expressing P. fluorescens EBC191 nitrilase. Incubate at 30°C until complete conversion of the nitrile intermediate is observed via GC-MS.

  • Recovery: Centrifuge to remove biomass, acidify the supernatant, and extract the highly enantioenriched atrolactic acid (~80-90% ee)[4].

Conclusion & Methodology Selection

For applications demanding high enantiopurity and adherence to green chemistry principles, the Bienzymatic Cascade represents the most advanced and scalable route, bypassing the 50% yield limit of kinetic resolution[1],[4]. Conversely, if racemic atrolactic acid is sufficient, Electrochemical Carboxylation in CXE offers a highly innovative, sustainable method that directly utilizes CO₂ as a C1 building block, avoiding the harsh reagents required in traditional Grignard-based chemical synthesis[3].

References

  • Académie des Sciences. Guidelines and methodologies in asymmetric synthesis and catalysis: chemical and biotechnological methods. Retrieved from: [Link]

  • ResearchGate / Applied and Environmental Microbiology. Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) by a bienzymatic reaction cascade. Retrieved from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Chemoenzymatic preparation of atrolactic and Mosher's acid using Aspergillus oryzae protease. Retrieved from: [Link]

  • National Science Foundation (NSF) / ACS Sustainable Chemistry & Engineering. Organic Electrosynthesis in CO₂-eXpanded Electrolytes: Enabling Selective Acetophenone Carboxylation to Atrolatic Acid. Retrieved from: [Link]

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